molecular formula C8H6BrN B1271910 4-Bromo-3-methylbenzonitrile CAS No. 41963-20-6

4-Bromo-3-methylbenzonitrile

Cat. No.: B1271910
CAS No.: 41963-20-6
M. Wt: 196.04 g/mol
InChI Key: SKXUZFJOLNNWIG-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6BrN and its molecular weight is 196.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXUZFJOLNNWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372097
Record name 4-Bromo-3-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41963-20-6
Record name 4-Bromo-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-methylbenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-3-methylbenzonitrile (CAS: 41963-20-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Bromo-3-methylbenzonitrile (CAS No. 41963-20-6), a key organohalogen aromatic compound. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document collates essential information on its chemical and physical properties, detailed spectroscopic data, established synthesis protocols, and key applications, with a focus on its role in organic synthesis and drug discovery. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by a benzene ring substituted with a bromine atom, a methyl group, and a nitrile functional group. This substitution pattern imparts unique reactivity, making it a versatile building block in organic chemistry.[2] The compound is sparingly soluble in water but shows moderate solubility in organic solvents such as ethanol and acetone.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 41963-20-6[1][3][4][5][6][7][8][9][10][11][12]
Molecular Formula C₈H₆BrN[2][4][6][7][9][10][12][13]
Molecular Weight 196.04 g/mol [3][4][6][7][10][12][14]
Appearance White to light yellow crystalline powder[1][8][10]
Melting Point 53-57 °C[3][8][14]
Solubility Insoluble in water[1][8]
SMILES Cc1cc(ccc1Br)C#N[2][4][6][9][14]
InChI Key SKXUZFJOLNNWIG-UHFFFAOYSA-N[4][9][14]

Synthesis

The primary synthesis of this compound typically involves the bromination of 3-methylbenzonitrile.[1] A common method is electrophilic aromatic substitution, where a brominating agent is introduced under controlled acidic conditions to ensure regioselectivity. Another approach is radical bromination using N-bromosuccinimide (NBS) with a radical initiator.[1]

G 3-Methylbenzonitrile 3-Methylbenzonitrile Reaction Reaction 3-Methylbenzonitrile->Reaction Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction Radical Initiator (e.g., AIBN) / Acid Catalyst Radical Initiator (e.g., AIBN) / Acid Catalyst Radical Initiator (e.g., AIBN) / Acid Catalyst->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

General synthesis workflow for this compound.
Experimental Protocol: Radical Bromination of 3-Methylbenzonitrile (Wohl-Ziegler Reaction)

This protocol is adapted from the general procedure for benzylic bromination, a common method for synthesizing such compounds.[15]

  • Materials: 3-Methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator, and an anhydrous solvent such as carbon tetrachloride (CCl₄).[15]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile in the anhydrous solvent.[15]

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator.[15]

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by light.[15]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

    • Once the reaction is complete, cool the mixture to room temperature.[15]

    • Filter off the succinimide byproduct.[15]

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[15]

    • Remove the solvent under reduced pressure to yield the crude product.[15]

  • Purification: The crude this compound can be purified by recrystallization.[15]

    • Dissolve the crude solid in a minimum amount of a hot suitable solvent.[15]

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.[15]

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.[15]

    • Collect the crystals by vacuum filtration.[15]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Experimental and theoretical studies using Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been conducted to investigate its vibrational properties.[16][17]

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/SignalsReference
FTIR (cm⁻¹) 2217 (C≡N stretch)[17]
FT-Raman (cm⁻¹) 2338 (C≡N stretch), 1040, 522, 254 (C-Br vibrations)[17][18]
GC-MS (m/z) Top Peak: 116, 2nd Highest: 89, 3rd Highest: 115[4]

A detailed theoretical and experimental study of its vibrational spectra has been performed using Density Functional Theory (DFT) with the B3LYP method.[16][17] The assignments for the vibrational modes have been reported, confirming the molecular structure.[18]

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[1][2] The presence of the bromine atom and the nitrile group allows for a variety of chemical transformations.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Product Classes start This compound reaction1 Suzuki Coupling start->reaction1 reaction2 Buchwald-Hartwig Amination start->reaction2 reaction3 Cyanation/Fluorination start->reaction3 reaction4 Grignard Reaction start->reaction4 product1 Biaryl Compounds reaction1->product1 product2 Aryl Amines reaction2->product2 product3 Functionalized Benzonitriles reaction3->product3 product4 Aryl Ketones/Alcohols reaction4->product4

Role as a versatile intermediate in organic synthesis.

Key applications include:

  • Synthesis of Pharmaceutical Compounds: It is used in the synthesis of various pharmaceutical agents, including antihypertensive agents and kinase inhibitors.[1]

  • Agrochemicals: It serves as a precursor in the production of herbicides and insecticides.[1]

  • Materials Science: It is used in the preparation of nitrile-based polymers and liquid crystals.[1] It can also be used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile.[3][8]

  • Proteomics Research: It is described as a nitrile compound for proteomics research.[7][8][12]

Safety and Handling

This compound is considered a hazardous chemical.[1]

Table 3: GHS Hazard Information

Hazard ClassHazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust mask type N95 (US).

  • Eye Protection: Eyeshields.

  • Hand Protection: Gloves.

It is recommended to handle this compound in a well-ventilated area and to store it in a cool, dry place away from incompatible substances to maintain its stability.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. Its well-defined chemical properties and reactivity make it a key starting material for the synthesis of a wide range of complex organic molecules. This guide provides essential technical information to support its safe and effective use in research and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3-methylbenzonitrile, a key intermediate in various chemical syntheses. The information is curated for researchers, scientists, and professionals in drug development, offering a consolidated resource for laboratory and research applications.

Chemical Identity and Physical Properties

This compound, also known as 4-bromo-3-tolunitrile, is a substituted aromatic nitrile. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol
CAS Number 41963-20-6
Appearance White to off-white crystalline solid
Melting Point 53-57 °C
Boiling Point 265 °C at 760 mmHg
Density 1.51 g/cm³
Solubility Insoluble in water
Flash Point 114.1 °C
Storage Sealed in a dry place at room temperature

Synonyms: 4-bromo-3-methylbenzenecarbonitrile, 3-Methyl-4-bromobenzonitrile, 2-Bromo-5-cyanotoluene.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While several suppliers indicate the availability of NMR data for this compound, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, were not available in the searched public domain resources.

Infrared (IR) and Raman Spectroscopy

A detailed vibrational analysis of this compound has been conducted using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The key vibrational frequencies and their assignments are presented below.

Wavenumber (cm⁻¹) FT-IRWavenumber (cm⁻¹) FT-RamanVibrational Assignment
-2252δCHCH
-613δCHCH + τHCCC
73-τCCCC + τCCCBr
134135βCCC + βCCN + βCCBr
144-τCCCC + τHCCC
208-τCCCBr + τHCCC + τCCCC
219-βCCBr + βCCC
254266νBrC + βCCC
277-τHCCC + τCCCBr + τCCCC
380361βCCC + βCCN + βHCC + βCCBr
402-τCCCC + τCCCN
496472τCCCC + τCCCN + τCCCBr

Source: Experimental and Theoretical Spectroscopic Investigations of this compound

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available through the NIST Mass Spectrometry Data Center.

m/z ValueDescription
116Top Peak
892nd Highest Peak
1153rd Highest Peak

Source: PubChem, NIST Mass Spectrometry Data Center

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the Sandmeyer reaction, starting from 3-methyl-4-aminobenzonitrile.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A 3-Methyl-4-aminobenzonitrile B Dissolve in HBr/H₂O A->B Step 1 C Add NaNO₂ solution at 0-5 °C B->C Step 2 D Formation of Diazonium Salt C->D Intermediate E Add Diazonium Salt to CuBr in HBr D->E Step 3 F Warm to Room Temperature E->F Step 4 G Extraction with Organic Solvent F->G Step 5 H Washing and Drying G->H Step 6 I Column Chromatography H->I Step 7 J This compound I->J Final Product

Caption: Synthetic workflow for this compound.

Protocol:

  • Diazotization: Dissolve 3-methyl-4-aminobenzonitrile in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Washing and Drying: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Methods

An In-depth Technical Guide on 4-Bromo-3-methylbenzonitrile: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular properties of 4-Bromo-3-methylbenzonitrile, a nitrile compound relevant in proteomics research and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Core Molecular Data

The primary molecular identifiers for this compound are its chemical formula and molecular weight. These values are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and quality control processes.

The molecular formula of this compound is C8H6BrN.[1][3] Its molecular weight is 196.04 g/mol .[1][3][4] This compound is also known by the alternate name 4-bromo-3-methylbenzenecarbonitrile.[1] It exists as a white to off-white solid or crystalline powder at room temperature and is insoluble in water.[2][5]

Quantitative Data Summary

For ease of reference and comparison, the core quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C8H6BrN[1][2][3]
Molecular Weight 196.04 g/mol [1][3][4]
CAS Number 41963-20-6[1][4][5]
Melting Point 53-57 °C[4][5]

Experimental Protocols and Methodologies

The determination of the molecular formula and weight of a well-characterized compound like this compound relies on standard analytical chemistry techniques.

  • Molecular Formula Determination: The elemental composition (Carbon, Hydrogen, Bromine, Nitrogen) is determined through methods such as combustion analysis and mass spectrometry. The resulting empirical formula is then confirmed as the molecular formula based on the molecular weight.

  • Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula (C8H6BrN). This theoretical value is then confirmed experimentally using high-resolution mass spectrometry, which provides a precise mass-to-charge ratio of the molecular ion.

Given that these are standard and universally accepted methodologies, detailed, novel experimental protocols are not applicable for the scope of this fundamental data guide.

Logical Relationships and Workflows

The relationship between the elemental composition and the final molecular properties is a foundational concept in chemistry. The workflow is linear and logical, starting from elemental identification to the establishment of the molecular formula and subsequent calculation of the molecular weight.

G A Elemental Analysis (C, H, Br, N) B Determine Empirical Formula A->B D Determine Molecular Formula C8H6BrN B->D C Mass Spectrometry C->D E Calculate Molecular Weight 196.04 g/mol D->E

References

4-Bromo-3-methylbenzonitrile: A Technical Safety and Hazard Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 4-Bromo-3-methylbenzonitrile (CAS No: 41963-20-6), a key intermediate in pharmaceutical and agrochemical synthesis. This technical guide is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound is a solid, off-white crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 41963-20-6[2][3]
Molecular Formula C₈H₆BrN[2][3]
Molecular Weight 196.04 g/mol [2][3]
Melting Point 53-57 °C[2]
Flash Point 96 °C (204.8 °F)[4]
Solubility Insoluble in water[1][5]
Appearance White to off-white solid/crystalline powder[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation.[2][6]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral4H302WarningHarmful if swallowed
Acute Toxicity, Dermal4H312WarningHarmful in contact with skin
Acute Toxicity, Inhalation4H332WarningHarmful if inhaled
Skin Corrosion/Irritation2H315WarningCauses skin irritation
Serious Eye Damage/Eye Irritation2H319WarningCauses serious eye irritation

Source:[2][4][6]

Hazard Pictograms

The following pictograms are associated with the hazards of this compound:

alt text

Toxicological Information

Symptoms of overexposure may include coughing, shortness of breath, nausea, and eye irritation.[1] Prolonged or repeated contact may lead to skin sensitization and respiratory irritation.[1]

General Toxicity Mechanism of Benzonitriles

The toxicity of many nitriles is attributed to their in-vivo metabolism, which can release cyanide. Cyanide then inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia. However, studies on benzonitrile, the parent compound, suggest it does not readily metabolize to release cyanide. The primary metabolic pathway for benzonitrile involves aromatic hydroxylation. The specific metabolic pathways and toxicological mechanisms for substituted benzonitriles like this compound are not well-documented and may differ.

acute_toxicity_workflow cluster_oral Acute Oral Toxicity (OECD 420, 423, or 425) cluster_dermal Acute Dermal Toxicity (OECD 402) cluster_inhalation Acute Inhalation Toxicity (OECD 403) Oral_Admin Single oral dose administration to fasted animals (e.g., rats) Oral_Obs Observation for mortality and clinical signs for at least 14 days Oral_Admin->Oral_Obs Oral_Necro Necropsy of all animals Oral_Obs->Oral_Necro Dermal_App Application of substance to the skin of animals (e.g., rats or rabbits) for 24 hours Dermal_Obs Observation for mortality and skin reactions for at least 14 days Dermal_App->Dermal_Obs Dermal_Necro Necropsy of all animals Dermal_Obs->Dermal_Necro Inhal_Exp Exposure of animals (e.g., rats) to the substance as a dust or aerosol for a defined period (e.g., 4 hours) Inhal_Obs Observation for mortality and clinical signs for at least 14 days Inhal_Exp->Inhal_Obs Inhal_Necro Necropsy of all animals Inhal_Obs->Inhal_Necro hazard_assessment_logic Start Start Hazard_ID Hazard Identification (Phys-Chem, Toxicological Properties) Start->Hazard_ID Dose_Response Dose-Response Assessment (Establish LD50, LC50, NOAEL) Hazard_ID->Dose_Response Exposure_Assessment Exposure Assessment (Routes, Duration, Frequency) Hazard_ID->Exposure_Assessment Risk_Characterization Risk Characterization (Integrate Hazard, Dose-Response, and Exposure) Dose_Response->Risk_Characterization Exposure_Assessment->Risk_Characterization Risk_Management Risk Management (PPE, Engineering Controls, SOPs) Risk_Characterization->Risk_Management End End Risk_Management->End

References

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbenzonitrile is a substituted aromatic nitrile that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a benzene ring substituted with a bromo, a methyl, and a nitrile group, imparts specific physicochemical properties that are crucial for its handling, storage, and reactivity in synthetic processes. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₈H₆BrN[1]
Molecular Weight 196.04 g/mol [1]
Appearance White to pale-yellow solid/crystals or powder[2][3]
Melting Point 50.5-56.5 °C[2]
CAS Number 41963-20-6[1]
IUPAC Name This compound[1]

Solubility Profile

SolventQualitative SolubilityReference/Inference
WaterInsoluble[4]
Carbon TetrachlorideSoluble[5]
ChloroformSoluble[5]
Ethyl AcetateSoluble[5]
DichloromethaneSoluble[5]
Dimethylformamide (DMF)Soluble[6]
MethanolSoluble[5]
Diethyl EtherSoluble[5]

Stability Profile

Specific experimental data on the stability of this compound under various stress conditions is limited. The general stability information suggests that it is stable under normal storage conditions. However, the presence of a nitrile functional group suggests potential susceptibility to hydrolysis under strong acidic or basic conditions.

ConditionExpected StabilityRemarks
Thermal Expected to be stable at ambient temperatures.High temperatures may lead to decomposition.
Acidic pH Potentially unstable under strong acidic conditions and heat, leading to hydrolysis of the nitrile group to a carboxylic acid.[7]The rate of hydrolysis is dependent on acid concentration and temperature.
Basic pH Potentially unstable under strong basic conditions and heat, leading to hydrolysis of the nitrile group to a carboxylate salt.[7][8]The rate of hydrolysis is dependent on base concentration and temperature.
Light No specific data available, but aromatic compounds can be susceptible to photodegradation.Photostability studies are recommended for long-term storage or use in light-exposed applications.
Oxidation The aromatic ring and methyl group may be susceptible to strong oxidizing agents.Reactivity will depend on the specific oxidizing agent and reaction conditions.
Reduction The nitrile group can be reduced to an amine. The bromo group can be susceptible to reduction.Reactivity will depend on the specific reducing agent and reaction conditions.

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of a solid compound like this compound in various organic solvents.

Materials:

  • This compound

  • A range of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMF, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Tightly cap the vials to prevent solvent evaporation.

    • Agitate the vials using a vortex mixer for a few minutes to ensure good initial mixing.

    • Place the vials in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Protocol for Assessment of Chemical Stability

This protocol provides a general framework for assessing the chemical stability of this compound under various stress conditions, adapted from ICH guidelines.

Materials:

  • This compound

  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

  • Environmental chambers for controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

  • pH meter

Procedure:

  • Forced Degradation Studies:

    • Hydrolytic Stability:

      • Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.

      • Incubate the solutions at elevated temperatures (e.g., 60 °C) for a defined period.

      • At specified time points, withdraw samples, neutralize them if necessary, and analyze by HPLC to determine the extent of degradation.

    • Oxidative Stability:

      • Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

      • Keep the solution at room temperature or a slightly elevated temperature for a defined period.

      • Analyze samples at various time points by HPLC.

    • Thermal Stability:

      • Expose the solid compound to high temperatures (e.g., 80 °C) in a controlled oven.

      • Analyze the sample at different time intervals to assess for degradation.

    • Photostability:

      • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

      • Analyze the exposed samples and a dark control sample by HPLC.

  • Analysis:

    • Use a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

    • Quantify the amount of remaining this compound and any major degradation products.

    • A mass balance should be calculated to ensure that all degradation products are accounted for.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a general workflow for assessing the solubility and stability of a chemical compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound sol_prep Prepare Supersaturated Solutions in Various Solvents sol_start->sol_prep sol_equilibrate Equilibrate at Controlled Temperature sol_prep->sol_equilibrate sol_sample Sample Supernatant sol_equilibrate->sol_sample sol_analyze Analyze by HPLC sol_sample->sol_analyze sol_end Determine Solubility sol_analyze->sol_end stab_start Start: Compound stab_stress Apply Stress Conditions (Heat, pH, Light, Oxidation) stab_start->stab_stress stab_sample Sample at Time Intervals stab_stress->stab_sample stab_analyze Analyze by Stability-Indicating HPLC stab_sample->stab_analyze stab_degradants Identify Degradants (MS, NMR) stab_analyze->stab_degradants stab_end Establish Stability Profile stab_analyze->stab_end start This compound start->sol_start start->stab_start

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-methylbenzonitrile from 3-methylbenzonitrile. The document outlines the theoretical basis for the reaction, a detailed experimental protocol, and relevant quantitative data. This guide is intended for an audience with a background in organic chemistry.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a bromo, a methyl, and a nitrile group on a benzene ring, allows for diverse subsequent chemical transformations. The synthesis from the readily available starting material, 3-methylbenzonitrile, is a key step in the production of more complex molecules. This guide focuses on the direct bromination of the aromatic ring of 3-methylbenzonitrile, an electrophilic aromatic substitution reaction.

Reaction Pathway and Mechanism

The synthesis of this compound from 3-methylbenzonitrile proceeds via an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the bromination. The methyl group (-CH₃) is an ortho-, para-director and an activating group, while the cyano group (-CN) is a meta-director and a deactivating group.

Considering these directing effects, the incoming electrophile (Br⁺) will preferentially substitute at the positions most activated by the methyl group and least deactivated by the cyano group. The positions ortho and para to the methyl group are C2, C4, and C6. The positions meta to the cyano group are C2 and C6. Therefore, the most favored positions for bromination are C4 and C6, which are para and ortho to the activating methyl group, respectively, and not unfavorably positioned relative to the deactivating cyano group. Steric hindrance at the C2 position, being between the two substituents, makes the C4 and C6 positions more likely targets. The formation of this compound is a result of substitution at the C4 position.

The reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a protic or Lewis acid catalyst, or with molecular bromine (Br₂) and a Lewis acid like iron(III) bromide (FeBr₃). The catalyst serves to generate a more potent electrophilic bromine species (Br⁺ or a polarized Br-Br bond) that can attack the electron-rich aromatic ring.

Synthesis_Pathway 3-methylbenzonitrile 3-methylbenzonitrile This compound This compound 3-methylbenzonitrile->this compound Electrophilic Aromatic Bromination Reagents Brominating Agent (e.g., NBS or Br₂) + Catalyst (e.g., Acid or FeBr₃) Reagents->3-methylbenzonitrile

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 3-methylbenzonitrile using N-bromosuccinimide as the brominating agent and sulfuric acid as a catalyst.

Materials:

  • 3-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbenzonitrile (1.0 eq) in dichloromethane.

  • Addition of Reagents: To the stirred solution, slowly add N-bromosuccinimide (1.05 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
3-methylbenzonitrile1.0 eq
N-Bromosuccinimide (NBS)1.05 eq
Sulfuric Acid (H₂SO₄)0.1 eq (catalytic)
Reaction Conditions
SolventDichloromethane (CH₂Cl₂)
TemperatureReflux (~40 °C)
Reaction Time4-6 hours
Product Information
Product NameThis compound
Molecular FormulaC₈H₆BrN
Molecular Weight196.04 g/mol [1][2]
AppearanceOff-white to pale yellow solid
Melting Point53-57 °C[1]
Yield
Expected Yield70-85% (based on similar reactions)

Experimental Workflow

The following diagram illustrates the workflow of the synthesis and purification process.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Dissolve 3-methylbenzonitrile in Dichloromethane B Add N-Bromosuccinimide A->B C Add Catalytic Sulfuric Acid B->C D Reflux for 4-6 hours C->D E Cool to Room Temperature D->E F Quench with NaHCO₃ Solution E->F G Extract with Dichloromethane F->G H Wash with Water and Brine G->H I Dry with MgSO₄ H->I J Remove Solvent I->J K Column Chromatography J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • 3-methylbenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.

  • N-Bromosuccinimide: Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from 3-methylbenzonitrile via electrophilic aromatic bromination is a reliable and effective method. The protocol provided in this guide, utilizing N-bromosuccinimide and a catalytic amount of sulfuric acid, offers a practical approach for researchers in the fields of organic synthesis and drug development. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis.

References

Spectroscopic Analysis of 4-Bromo-3-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties

Basic physicochemical properties of 4-Bromo-3-methylbenzonitrile are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆BrN[1][2][3][4]
Molecular Weight 196.04 g/mol [1][2][3][4]
CAS Number 41963-20-6[1][2][3][4][5]
Appearance White to pale yellow or pale cream crystals or powder[6]
Melting Point 53-57 °C[3]

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation.

Data Presentation

The primary mass spectral data point is the molecular ion peak, which corresponds to the molecular weight of the compound.

Ionm/z (Mass-to-Charge Ratio)Notes
[M]⁺ 196.04 (calculated)Corresponds to the molecular weight of this compound.
Isotope Peaks [M+2]⁺The presence of a bromine atom results in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Specific fragmentation data from experimental sources is not detailed in the provided search results.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for obtaining an EI-mass spectrum for a solid organic compound like this compound.

  • Sample Preparation: A small quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under a high vacuum.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its nitrile, aromatic, and methyl groups.

Data Presentation

The following table summarizes the key vibrational frequencies and their assignments for this compound.[7]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~2252-C≡N stretching
~1595, 1470-C=C aromatic ring stretching
~1380-CH₃ symmetric bending
~1030-In-plane C-H bending
~880, 820-Out-of-plane C-H bending
~680-C-Br stretching

Intensities are not specified in the provided search results.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Setup: The FT-IR spectrometer is equipped with an ATR accessory, which contains a crystal (commonly diamond or zinc selenide) with a high refractive index. A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal surface.

  • Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: An infrared beam is directed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs specific frequencies of the evanescent wave corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.

  • Spectrum Generation: The instrument's software processes the signal to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, specific experimental ¹H and ¹³C NMR data for this compound, including chemical shifts and coupling constants, were not available in the public-domain scientific literature and spectral databases.

Experimental Protocol: Solution-State NMR Spectroscopy of a Solid Compound

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic compound.

  • Sample Preparation:

    • An appropriate amount of the solid sample (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is accurately weighed.

    • The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid interfering solvent signals in the spectral regions of interest.

    • The solution is then filtered, if necessary, to remove any particulate matter and transferred to a high-quality NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup:

    • The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's probe.

    • The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

    • The magnetic field homogeneity is optimized through a process called "shimming" to achieve high-resolution spectra.

    • The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • Appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, acquisition time, relaxation delay) are set.

    • For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • The NMR experiment is initiated, and the free induction decay (FID) signal is recorded.

  • Data Processing:

    • The FID is converted into a frequency-domain spectrum using a Fourier transform.

    • The spectrum is phased and the baseline is corrected.

    • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Solid Compound (this compound) Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Direct_Intro Direct Introduction (for MS and ATR-IR) Sample->Direct_Intro NMR_Spec NMR Spectrometer (¹H and ¹³C) Dissolution->NMR_Spec IR_Spec FT-IR Spectrometer (ATR) Direct_Intro->IR_Spec MS_Spec Mass Spectrometer (EI) Direct_Intro->MS_Spec NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Spec->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 4-Bromo-3-methylbenzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylbenzonitrile is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive review of its chemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and derivatization. Particular focus is given to its role as a building block in the development of kinase inhibitors, with an exploration of the relevant signaling pathways, such as PI3K/AKT/mTOR and JAK/STAT, that are often targeted by these therapeutic agents.

Chemical Properties and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature.[1] It is an organohalogen compound with a molecular formula of C₈H₆BrN and a molecular weight of 196.04 g/mol .[2][3] The molecule consists of a benzene ring substituted with a bromine atom, a methyl group, and a nitrile functional group.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₆BrN[2][3]
Molecular Weight 196.04 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 53-57 °C
CAS Number 41963-20-6[2]
Solubility Insoluble in water[4]

Spectroscopic Data:

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks/ShiftsReference(s)
FTIR (cm⁻¹) 2217 (C≡N stretching), additional peaks in the fingerprint region
FT-Raman (cm⁻¹) 2338 (C≡N stretching), other characteristic peaks
¹H NMR Predicted shifts are available in databases.[1]
¹³C NMR Predicted shifts are available in databases.[1]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.[5]

Synthesis and Reactivity

digraph "Sandmeyer Reaction for this compound Synthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", fontcolor="#202124"];

"4-Amino-3-methylbenzonitrile" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diazonium Salt" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Amino-3-methylbenzonitrile" -> "Diazonium Salt" [label="1. NaNO₂, HBr\n2. 0-5 °C"]; "Diazonium Salt" -> "this compound" [label="CuBr"]; }

Figure 2: Reaction workflow for the synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile.

Applications in Drug Development and Materials Science

This compound serves as a crucial intermediate in various synthetic applications.

3.1. Pharmaceutical Intermediate

This compound is a building block in the synthesis of various pharmaceutical compounds, including antihypertensive agents and kinase inhibitors.[1] The development of kinase inhibitors is a major focus in modern drug discovery for the treatment of cancer and inflammatory diseases.

3.2. Agrochemical Synthesis

It also acts as a precursor in the production of herbicides and insecticides.[1]

3.3. Materials Science

Derivatives of this compound are utilized in the production of phthalocyanine dyes, which have applications in dye-sensitized solar cells (DSSCs), photoredox reactions, and photodynamic cancer therapy.[4] It can also be used to synthesize other functional materials like 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile.[8]

Role in Targeting Signaling Pathways

While this compound itself is not biologically active, its derivatives are integral components of many kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer and inflammation.

4.1. The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Kinase inhibitors derived from scaffolds incorporating the this compound moiety may be designed to target components of this pathway.

```dot digraph "PI3K_AKT_mTOR_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];

RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\n Proliferation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [label="Activation"]; AKT -> mTOR [label="Activation"]; mTOR -> Proliferation; }

Figure 4: Simplified JAK/STAT signaling pathway.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its utility in the synthesis of a wide range of compounds, from pharmaceuticals and agrochemicals to advanced materials, underscores its importance in chemical research and development. The potential for its derivatives to act as potent kinase inhibitors highlights its significance in the ongoing quest for novel therapeutics targeting critical cellular signaling pathways. Further research into the synthesis and application of this compound and its derivatives is warranted to fully explore its potential.

References

The Genesis of a Key Intermediate: A Technical Guide to 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylbenzonitrile, a halogenated aromatic nitrile, has emerged as a pivotal building block in the synthesis of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. While a singular, definitive discovery event is not prominently documented in the primary literature, its origins can be traced to the late 20th century, driven by the growing demand for novel intermediates in the pharmaceutical and agrochemical industries. This document details the plausible synthetic pathways, presents key physicochemical data in a structured format, and includes detailed experimental protocols for its synthesis and derivatization. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical logic and applications.

Introduction and Historical Context

This compound (C₈H₆BrN) is a white to off-white crystalline solid that has garnered significant attention as a versatile intermediate.[1] Its structure, featuring a bromo, a methyl, and a nitrile group on a benzene ring, offers multiple reaction sites for further chemical transformations. The compound was first synthesized in the latter half of the 20th century, coinciding with a surge in the development of new synthetic methodologies and the escalating need for specialized chemical scaffolds in drug discovery and materials science.[1] Although a specific individual or research group is not widely credited with its initial synthesis, its emergence is intrinsically linked to the broader effort of expanding the chemical toolbox for creating novel pharmaceuticals and agrochemicals.[1] Its utility is demonstrated in the synthesis of antihypertensive agents, kinase inhibitors, herbicides, and insecticides.[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification, handling, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₈H₆BrN[2]
Molecular Weight 196.04 g/mol [2]
CAS Number 41963-20-6[2]
Appearance White to off-white crystalline powder[1]
Melting Point 53-57 °C[2]
Boiling Point Not readily available
Solubility Insoluble in water[1]
InChI Key SKXUZFJOLNNWIG-UHFFFAOYSA-N[2]
SMILES Cc1cc(C#N)ccc1Br[2]

Synthesis Methodologies

The synthesis of this compound can be primarily achieved through two logical pathways: electrophilic bromination of 3-methylbenzonitrile or a Sandmeyer reaction starting from 4-amino-3-methylbenzonitrile.

Pathway 1: Electrophilic Aromatic Bromination

This approach involves the direct bromination of 3-methylbenzonitrile. The methyl and cyano groups are ortho- and para-directing and meta-directing, respectively. The substitution pattern of the starting material will direct the incoming bromine to the desired position.

G 3-Methylbenzonitrile 3-Methylbenzonitrile This compound This compound 3-Methylbenzonitrile->this compound Electrophilic Aromatic Bromination Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->this compound

Diagram 1: Electrophilic Bromination Pathway.
Pathway 2: Sandmeyer Reaction

A versatile method for introducing a bromo group onto an aromatic ring is the Sandmeyer reaction. This pathway would commence with 4-amino-3-methylbenzonitrile, which is first diazotized and then treated with a copper(I) bromide salt.

G cluster_0 Diazotization cluster_1 Sandmeyer Reaction 4-Amino-3-methylbenzonitrile 4-Amino-3-methylbenzonitrile Diazonium_Salt 4-Cyano-2-methylbenzenediazonium salt 4-Amino-3-methylbenzonitrile->Diazonium_Salt This compound This compound Diazonium_Salt->this compound NaNO2_Acid NaNO2, H+ NaNO2_Acid->Diazonium_Salt CuBr Copper(I) Bromide CuBr->this compound

Diagram 2: Sandmeyer Reaction Pathway.

Experimental Protocols

Synthesis of 4-(bromomethyl)-3-methylbenzonitrile (Illustrative Protocol)

This protocol details the benzylic bromination of 3,4-dimethylbenzonitrile, a related reaction that highlights the techniques that would be adapted for the synthesis of the title compound's precursors.

Materials:

  • 3,4-dimethylbenzonitrile

  • N-bromosuccinimide (NBS)

  • 2,2'-azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or acetonitrile

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylbenzonitrile (1 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.[3]

  • Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN, 0.05 eq.).[3]

  • Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the succinimide byproduct by filtration.[3]

  • Wash the filtrate with water and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure to yield the crude 4-(bromomethyl)-3-methylbenzonitrile.[3]

  • The crude product can be further purified by recrystallization or column chromatography.[3]

Derivatization of this compound: Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile

This protocol demonstrates a common downstream application of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Chloroform

  • Dimethylformamide (DMF)

  • Sodium acetate

  • Methanol

  • 1 M Sodium hydroxide solution

  • Ethyl acetate

  • Hexane

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (10.0 g, 49.5 mmol) in carbon tetrachloride (200 mL).[4]

  • Add N-bromosuccinimide (8.81 g, 49.5 mmol) and 2,2'-azino-bis(isobutyronitrile) (414 mg, 5 mol%).[4]

  • Reflux the reaction mixture for 3 hours.[4]

  • After cooling, add water and extract the mixture with chloroform.[4]

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.[4]

  • Concentrate the organic layer under reduced pressure.[4]

  • To the residue, add dimethylformamide (150 mL) and sodium acetate (20.5 g, 250 mmol) and stir the mixture at 80°C overnight.[4]

  • After the reaction, add water and extract with ether.[4]

  • Wash the organic layer sequentially with water and brine and dry over anhydrous sodium sulfate.[4]

  • Concentrate the organic layer under reduced pressure.[4]

  • Add methanol (150 mL) and 1 M sodium hydroxide solution (50 mL) to the residue and stir for 1 hour at room temperature.[4]

  • Concentrate the reaction mixture to about one-third of its volume under reduced pressure.[4]

  • Add water and hydrochloric acid and extract with ethyl acetate.[4]

  • Wash the organic layer sequentially with water and brine and dry over anhydrous sodium sulfate.[4]

  • Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography (3:1 hexane/ethyl acetate).[4]

  • Grind the purified product with dichloromethane to obtain 4-bromo-3-hydroxymethyl-benzonitrile (4.63 g, 44% yield).[4]

Applications in Drug Development and Materials Science

This compound serves as a crucial starting material or intermediate in the synthesis of a variety of functional molecules. Its derivatives are being explored for their potential as antimutagenic drugs.[5] Furthermore, this compound is utilized in the preparation of persistent room-temperature phosphorescent dyes.[5] The presence of the nitrile and bromo functionalities allows for sequential and regioselective modifications, making it a valuable scaffold in the construction of complex molecular architectures for both pharmaceutical and materials science applications. It may be used to synthesize 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile.[6]

G cluster_Pharma Pharmaceuticals cluster_Agro Agrochemicals cluster_Materials Materials Science Start This compound Antihypertensives Antihypertensives Start->Antihypertensives Multi-step Synthesis Kinase_Inhibitors Kinase_Inhibitors Start->Kinase_Inhibitors Multi-step Synthesis Antimutagenic_Drugs Antimutagenic_Drugs Start->Antimutagenic_Drugs Multi-step Synthesis Herbicides Herbicides Start->Herbicides Precursor Insecticides Insecticides Start->Insecticides Precursor Polymers Nitrile-based Polymers Start->Polymers Monomer Precursor Liquid_Crystals Liquid_Crystals Start->Liquid_Crystals Component Dyes Phosphorescent Dyes Start->Dyes Precursor

Diagram 3: Applications of this compound.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry. While its discovery was not a singular celebrated event, its subsequent and widespread use underscores its importance as a key chemical intermediate. The synthetic pathways detailed herein, along with the compiled physicochemical data, provide a solid foundation for researchers and professionals in the fields of drug development and materials science to harness the full potential of this versatile molecule. Future research will undoubtedly continue to uncover new applications and more efficient synthetic routes for this valuable compound.

References

Methodological & Application

The Versatile Role of 4-Bromo-3-methylbenzonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-methylbenzonitrile is a versatile bifunctional building block that serves as a cornerstone in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom and a synthetically flexible nitrile group, makes it an invaluable precursor in medicinal chemistry, materials science, and agrochemical research. The bromine atom is amenable to a variety of cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, or alkyl substituents. Simultaneously, the nitrile moiety can be transformed into a wide range of functional groups, including amines, carboxylic acids, and amides, further expanding its synthetic utility. This document provides detailed application notes and experimental protocols for key transformations involving this compound, offering a practical guide for its effective utilization in research and development.

Key Applications and Synthetic Transformations

This compound is a key intermediate in several important organic transformations, including:

  • Functional Group Interconversion: The benzylic methyl group can be selectively oxidized to an alcohol, providing access to 4-bromo-3-(hydroxymethyl)benzonitrile, a useful intermediate for further elaboration.

  • Carbon-Carbon Bond Formation: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of biaryl compounds.

  • Cyclotrimerization: The benzonitrile functionality can undergo acid-catalyzed cyclotrimerization to form substituted 1,3,5-triazines, which are of interest in materials science and medicinal chemistry.

  • Halogen Exchange: The bromo substituent can be displaced by fluorine to yield 4-fluoro-3-methylbenzonitrile, a valuable synthon for the preparation of fluorinated bioactive molecules.

Data Presentation

The following tables summarize quantitative data for the key synthetic transformations of this compound.

Table 1: Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compound1. NBS, AIBN, CCl4, reflux, 3h; 2. NaOAc, DMF, 80°C, overnight; 3. NaOH, MeOH, rt, 1h4-Bromo-3-(hydroxymethyl)benzonitrile44[1]

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids (Analogous Systems)

Aryl BromideArylboronic AcidCatalyst and ConditionsProductYield (%)Reference
4-BromobenzonitrilePhenylboronic acidPd(PPh3)4, K2CO3, 1,4-dioxane/water, 100°C, 24h4-Cyanobiphenyl>95[2]
4-BromoacetophenonePhenylboronic acidPd(II)-complex, KOH, TBAB, water, 100°C, 1h4-Acetylbiphenyl95[3]
2-BromoanilinePhenylboronic acid pinacol esterPd(dppf)Cl2, K2CO3, 1,4-dioxane/water, 90°C2-Aminobiphenyl11[4]

Table 3: Synthesis of 2,4,6-Tris(4-bromo-3-methylphenyl)-1,3,5-triazine (Analogous System)

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-BromobenzonitrileTrifluoromethanesulfonic acid, 0-5°C to rt, 12h2,4,6-Tris(4-bromophenyl)-1,3,5-triazine93.6[5]

Table 4: Synthesis of 4-Fluoro-3-methylbenzonitrile

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compoundAgF, (COD)Pd(CH2TMS)2, BrettPhos, toluene, 130°C, 18h4-Fluoro-3-methylbenzonitrile74[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile[1]

This protocol describes the multi-step synthesis of 4-bromo-3-(hydroxymethyl)benzonitrile from this compound via benzylic bromination, acetate formation, and hydrolysis.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Chloroform

  • Ether

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl)

Procedure:

  • Benzylic Bromination: A solution of this compound (10.0 g, 49.5 mmol), N-bromosuccinimide (8.81 g, 49.5 mmol), and AIBN (414 mg, 5 mol%) in carbon tetrachloride (200 mL) is refluxed for 3 hours.

  • Work-up 1: After cooling, water is added, and the mixture is extracted with chloroform. The organic layer is washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Acetate Formation: To the residue, dimethylformamide (150 mL) and sodium acetate (20.5 g, 250 mmol) are added, and the mixture is stirred at 80°C overnight.

  • Work-up 2: After cooling, water is added, and the mixture is extracted with ether. The organic layer is washed sequentially with water and brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Hydrolysis: Methanol (150 mL) and 1 M sodium hydroxide solution (50 mL) are added to the residue, and the mixture is stirred for 1 hour at room temperature.

  • Work-up 3: The reaction mixture is concentrated under reduced pressure to about one-third of its volume. Water and hydrochloric acid are added, and the mixture is extracted with ethyl acetate. The organic layer is washed sequentially with water and brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (hexane/ethyl acetate, 3:1) to afford 4-bromo-3-(hydroxymethyl)benzonitrile (4.63 g, 44% yield).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of aryl bromides and can be adapted for this compound.[2][3][4]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Solvent (e.g., 1,4-dioxane/water, toluene, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110°C) and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 3: Synthesis of 2,4,6-Tris(4-bromo-3-methylphenyl)-1,3,5-triazine (Adapted from an analogous procedure)[5]

This protocol is adapted from the synthesis of 2,4,6-tris(4-bromophenyl)-1,3,5-triazine.

Materials:

  • This compound

  • Trifluoromethanesulfonic acid

  • Chloroform

  • Acetone

  • Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a dry, two-necked flask under a nitrogen atmosphere, add trifluoromethanesulfonic acid (3.4 equiv) and cool to 0-5°C in an ice bath.

  • Addition of Starting Material: Slowly add this compound (1.0 equiv) and stir at this temperature for 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

  • Work-up: Add water to the mixture and neutralize with sodium hydroxide solution. Extract the product with a 1:1 mixture of chloroform and acetone.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the solid product.

Protocol 4: Synthesis of 4-Fluoro-3-methylbenzonitrile[6]

This protocol describes a palladium-catalyzed fluorination of this compound.

Materials:

  • This compound

  • Silver fluoride (AgF)

  • bis--INVALID-LINK--palladium(II) [(COD)Pd(CH2TMS)2]

  • dicyclohexyl-(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (BrettPhos)

  • Toluene

Procedure:

  • Reaction Setup: In an oven-dried, sealable reaction tube inside a glove box, add this compound (23.3 mg, 0.12 mmol), BrettPhos (6.4 mg, 10 mol%), (COD)Pd(CH2TMS)2 (2.3 mg, 5 mol%), and AgF (22.8 mg, 1.5 equiv).

  • Solvent Addition: Add toluene (2 mL).

  • Reaction: Seal the tube, remove it from the glove box, wrap it in aluminum foil, and place it in a preheated oil bath at 130°C for 18 hours with continuous stirring.

  • Work-up: Cool the reaction tube to room temperature. Add internal standards (4-fluorotoluene and dodecane) for analysis.

  • Analysis: Filter the reaction mixture through Celite and analyze the filtrate by 19F NMR and GC to determine the yield (reported as 74%).

Visualizations

The following diagrams illustrate the synthetic pathways and a representative biological signaling pathway where derivatives of this compound may be relevant.

G cluster_0 Synthetic Transformations of this compound cluster_1 Functional Group Interconversion cluster_2 Suzuki-Miyaura Coupling cluster_3 Cyclotrimerization cluster_4 Halogen Exchange start This compound prod1 4-Bromo-3-(hydroxymethyl)benzonitrile start->prod1 NBS, AIBN; NaOAc; NaOH prod2 4-Aryl-3-methylbenzonitrile start->prod2 ArB(OH)2, Pd catalyst, Base prod3 2,4,6-Tris(4-bromo-3-methylphenyl)-1,3,5-triazine start->prod3 TfOH prod4 4-Fluoro-3-methylbenzonitrile start->prod4 AgF, Pd catalyst

Caption: Synthetic utility of this compound.

G cluster_0 Experimental Workflow: Suzuki-Miyaura Coupling step1 Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) step2 Degassed Solvent Addition step1->step2 step3 Heating and Stirring (Monitor by TLC/LC-MS) step2->step3 step4 Aqueous Work-up (Extraction and Washing) step3->step4 step5 Drying and Concentration step4->step5 step6 Purification (Column Chromatography) step5->step6 step7 Product Characterization (NMR, MS) step6->step7

Caption: General workflow for Suzuki-Miyaura coupling.

G cluster_0 Representative Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor P1 RAS Receptor->P1 Activation P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 TF Transcription Factors P4->TF Response Cell Proliferation, Survival, Differentiation TF->Response Inhibitor Kinase Inhibitor (Derived from Benzonitrile Scaffold) Inhibitor->Receptor Inhibition

Caption: Inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: 4-Bromo-3-methylbenzonitrile as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbenzonitrile is a versatile aromatic building block incorporating a nitrile group, a bromine atom, and a methyl group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of pharmaceutical intermediates. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The methyl group can be functionalized, typically through benzylic bromination, to introduce further diversity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems.

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from this compound, with a focus on intermediates used in the development of targeted cancer therapies and other therapeutic areas.

Application 1: Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile, a Key Intermediate for Enzyme Inhibitors

4-(Aminomethyl)-3-methylbenzonitrile is a crucial intermediate in the synthesis of potent and selective inhibitors of key enzymes in disease pathways, such as Son of sevenless homolog 1 (Sos1) and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase. The primary amine of this intermediate serves as a key attachment point for building more complex molecular architectures that can interact with the target protein.

Synthetic Workflow

The synthesis of 4-(aminomethyl)-3-methylbenzonitrile from this compound is a two-step process involving an initial benzylic bromination followed by a nucleophilic substitution with an amine equivalent.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Gabriel Synthesis This compound This compound 4-Bromo-3-(bromomethyl)benzonitrile 4-Bromo-3-(bromomethyl)benzonitrile This compound->4-Bromo-3-(bromomethyl)benzonitrile NBS, AIBN CCl4, Reflux N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) AIBN (initiator) AIBN (initiator) Phthalimide Intermediate Phthalimide Intermediate 4-Bromo-3-(bromomethyl)benzonitrile->Phthalimide Intermediate Potassium Phthalimide DMF Potassium Phthalimide Potassium Phthalimide 4-(Aminomethyl)-3-methylbenzonitrile 4-(Aminomethyl)-3-methylbenzonitrile Phthalimide Intermediate->4-(Aminomethyl)-3-methylbenzonitrile Hydrazine Ethanol, Reflux Hydrazine Hydrazine

Synthesis of 4-(aminomethyl)-3-methylbenzonitrile.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-(bromomethyl)benzonitrile

This protocol is adapted from the benzylic bromination of a similar substrate.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-bromo-3-(bromomethyl)benzonitrile. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile via Gabriel Synthesis

The Gabriel synthesis provides a reliable method to form the primary amine while avoiding over-alkylation byproducts.[1]

Materials:

  • 4-Bromo-3-(bromomethyl)benzonitrile (crude from Step 1)

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Concentrated hydrochloric acid

  • Aqueous sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Dissolve the crude 4-bromo-3-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium phthalimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and add ethanol.

  • Add hydrazine hydrate (1.2 eq) to the mixture and heat to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with an aqueous sodium hydroxide solution until the pH is >10.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield 4-(aminomethyl)-3-methylbenzonitrile. The product can be further purified by column chromatography if necessary.

Quantitative Data
StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
14-Bromo-3-(bromomethyl)benzonitrileThis compoundNBS, AIBNCCl43-477~90 (crude)-
24-(Aminomethyl)-3-methylbenzonitrile4-Bromo-3-(bromomethyl)benzonitrilePotassium phthalimide, HydrazineDMF, Ethanol4-780-90 & Reflux75-85>95
Associated Signaling Pathways

Sos1/Ras Signaling Pathway: Son of sevenless (Sos) is a guanine nucleotide exchange factor that activates Ras proteins, which are key regulators of cell growth and proliferation.[2][3] Inhibitors targeting the Sos1-Ras interaction can block this signaling cascade, which is often hyperactivated in cancer.[4]

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) binds Grb2 Grb2 Receptor Tyrosine Kinase (RTK)->Grb2 recruits Sos1 Sos1 Grb2->Sos1 recruits Ras-GDP (inactive) Ras-GDP (inactive) Sos1->Ras-GDP (inactive) activates Ras-GTP (active) Ras-GTP (active) Ras-GDP (inactive)->Ras-GTP (active) GDP -> GTP Downstream Signaling (e.g., RAF-MEK-ERK) Downstream Signaling (e.g., RAF-MEK-ERK) Ras-GTP (active)->Downstream Signaling (e.g., RAF-MEK-ERK) Cell Proliferation Cell Proliferation Downstream Signaling (e.g., RAF-MEK-ERK)->Cell Proliferation Sos1 Inhibitor Sos1 Inhibitor Sos1 Inhibitor->Sos1 inhibits

Sos1/Ras Signaling Pathway.

HIF Prolyl Hydroxylase Pathway: Hypoxia-inducible factors (HIFs) are transcription factors that respond to changes in cellular oxygen levels.[5] Under normal oxygen conditions, HIFs are targeted for degradation by prolyl hydroxylases (PHDs).[6] Inhibitors of PHDs can stabilize HIFs, promoting the transcription of genes involved in erythropoiesis and angiogenesis.[7]

G cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIF-alpha HIF-alpha PHD PHD HIF-alpha->PHD hydroxylation Proteasomal Degradation Proteasomal Degradation HIF-alpha->Proteasomal Degradation VHL VHL PHD->VHL enables binding VHL->Proteasomal Degradation ubiquitination PHD Inhibitor PHD Inhibitor PHD Inhibitor->PHD inhibits HIF-alpha_stable HIF-alpha (stabilized) HIF Complex HIF Complex HIF-alpha_stable->HIF Complex HIF-beta HIF-beta HIF-beta->HIF Complex HRE (DNA) HRE (DNA) HIF Complex->HRE (DNA) binds Target Gene Transcription Target Gene Transcription HRE (DNA)->Target Gene Transcription

HIF Prolyl Hydroxylase Pathway.

Application 2: Synthesis of 4-Bromo-3-hydroxymethylbenzonitrile

Functionalization of the methyl group to a hydroxymethyl group provides another avenue for derivatization. The resulting benzylic alcohol can be used in ether or ester formation, or further oxidized to an aldehyde or carboxylic acid, expanding the range of accessible pharmaceutical intermediates.

Synthetic Workflow

This transformation is achieved through a three-step, one-pot procedure involving benzylic bromination, acetate displacement, and subsequent hydrolysis.

G This compound This compound Intermediate A 4-Bromo-3-(bromomethyl)benzonitrile This compound->Intermediate A NBS, AIBN CCl4, Reflux Intermediate B 4-Bromo-3-(acetoxymethyl)benzonitrile Intermediate A->Intermediate B Sodium Acetate DMF, 80°C 4-Bromo-3-hydroxymethylbenzonitrile 4-Bromo-3-hydroxymethylbenzonitrile Intermediate B->4-Bromo-3-hydroxymethylbenzonitrile NaOH Methanol, RT

Synthesis of 4-bromo-3-hydroxymethylbenzonitrile.

Experimental Protocol

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • Dimethylformamide (DMF)

  • Sodium acetate

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (10.0 g, 49.5 mmol) in carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (8.81 g, 49.5 mmol) and AIBN (414 mg, 5 mol%).

  • Reflux the mixture for 3 hours.

  • After cooling, add water and extract with chloroform.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • To the residue, add DMF (150 mL) and sodium acetate (20.5 g, 250 mmol) and stir the mixture at 80°C overnight.

  • After cooling, add water and extract with ether.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Add methanol (150 mL) and 1 M NaOH solution (50 mL) to the residue and stir for 1 hour at room temperature.

  • Concentrate the reaction mixture to about one-third of its volume under reduced pressure.

  • Add water and hydrochloric acid, then extract with ethyl acetate.

  • Wash the organic layer sequentially with water and brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography (3:1 hexane/ethyl acetate) to give 4-bromo-3-hydroxymethylbenzonitrile.

Quantitative Data
ProductStarting MaterialKey ReagentsYield (%)
4-Bromo-3-hydroxymethylbenzonitrileThis compoundNBS, AIBN, Sodium Acetate, NaOH44

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of pharmaceutical intermediates. The protocols provided herein for the synthesis of 4-(aminomethyl)-3-methylbenzonitrile and 4-bromo-3-hydroxymethylbenzonitrile highlight its utility in creating complex molecules with potential therapeutic applications. The ability to functionalize both the methyl group and the aromatic ring through well-established chemical transformations makes this compound a key building block in modern medicinal chemistry and drug discovery programs. Researchers are encouraged to explore the potential of this scaffold in the development of novel drug candidates.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-3-methylbenzonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The protocols outlined herein are based on established methodologies for similar aryl bromides and serve as a comprehensive guide for reaction optimization and execution.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For drug development professionals, the ability to selectively functionalize aromatic rings is of paramount importance. This compound, with its distinct substitution pattern, offers a valuable scaffold for the synthesis of diverse compound libraries. The presence of the bromo, methyl, and cyano groups allows for a range of chemical transformations, making it a crucial precursor in the synthesis of biologically active compounds.

This document focuses on three key palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester.[2][3] This reaction is widely used for the formation of C(sp²)–C(sp²) bonds and is a cornerstone of modern drug discovery.[4]

Application Notes

The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids provides access to a diverse range of biaryl structures. These motifs are prevalent in many pharmaceutical agents. The reaction conditions are generally mild and tolerate a wide variety of functional groups.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

While specific data for this compound is not extensively available, the following table summarizes typical conditions and reported yields for the Suzuki-Miyaura cross-coupling of analogous aryl bromides.[5][6]

EntryAryl BromideArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-Bromo-4-nitrobenzenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O1001292
34-Amino-3-bromobenzoic acid4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/Water1001885
44-Bromo-6-methylbenzo[d]thiazolePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/WaterReflux488
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Inert Atmosphere: Evacuate & backfill with Ar/N₂ A->B C Add Solvents: Degassed 1,4-Dioxane/Water B->C D Add Catalyst: Pd(PPh₃)₄ C->D E Heat & Stir: 100 °C, 12-24 h D->E F Monitor Progress: TLC / LC-MS E->F G Cool & Dilute with Water F->G H Extract with Organic Solvent G->H I Wash, Dry, & Concentrate H->I J Purify: Column Chromatography I->J K K J->K Final Product: 4-Aryl-3-methylbenzonitrile

Caption: Workflow for the Suzuki-Miyaura Coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds from aryl halides and amines.[7][8] This reaction is a cornerstone in medicinal chemistry due to its broad substrate scope and functional group tolerance.[7]

Application Notes

The Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines allows for the synthesis of a wide range of substituted anilines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

The following table summarizes typical components and conditions for the Buchwald-Hartwig amination of aryl bromides.[7][9]

EntryAryl BromideAminePalladium Precatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholinePd₂(dba)₃ (1)XPhosNaOtBuToluene1001898
22-BromotolueneAnilinePd(OAc)₂ (2)BINAPCs₂CO₃Toluene1102485
34-Bromo-3-methoxyphenylacetonitrileAmmonia equivalentPd₂(dba)₃ (1-2)XPhos or Josiphos-typeNaOtBuToluene or Dioxane80-11012-24N/A
44-BromotolueneCyclohexylaminePd(I) Dimer (1)DavePhosKOtBu1,4-Dioxane80-1000.5-1>95
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide) (1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle cluster_inputs Inputs Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-Pd(II)(L₂)-Br Ar-Pd(II)(L₂)-Br Oxidative\nAddition->Ar-Pd(II)(L₂)-Br Ligand\nExchange Ligand Exchange Ar-Pd(II)(L₂)-Br->Ligand\nExchange  + HNR¹R² - HBr Ar-Pd(II)(L₂)-NR¹R² Ar-Pd(II)(L₂)-NR¹R² Ligand\nExchange->Ar-Pd(II)(L₂)-NR¹R² Reductive\nElimination Reductive Elimination Ar-Pd(II)(L₂)-NR¹R²->Reductive\nElimination Reductive\nElimination->Pd(0)L₂  Ar-NR¹R² Ar-Br Ar-Br Ar-Br->Oxidative\nAddition HNR¹R² HNR¹R²

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is a powerful method for the synthesis of substituted alkynes.

Application Notes

The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to 4-alkynyl-3-methylbenzonitriles. These compounds are versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to generate complex heterocyclic structures. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Halides

The following table summarizes typical reaction parameters and representative yields for the Sonogashira coupling of aryl halides.[10][11][12]

EntryAryl HalideAlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePhenylacetylene5% Pd on alumina0.1% Cu₂O on alumina-THF-DMA (9:1)80Flow60
24-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (1.5)-Et₃NDMF1002498 (conversion)
33-Bromo-1,2-dionePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NEt₃NReflux190
44-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃NEt₃N1001095
Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[13]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine, TEA) (2.0-3.0 equiv)

  • Solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the solvent, and the amine base.

  • Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • To the stirred solution, add the palladium catalyst and the copper(I) co-catalyst.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira_Logic_Diagram Start Start: Sonogashira Coupling of This compound Setup Reaction Setup: - this compound - Terminal Alkyne - Pd/Cu Catalysts - Base (TEA) - Solvent (THF) - Inert Atmosphere Start->Setup Reaction Reaction Conditions: - Stir at RT - Optional: Heat to 40-50°C Setup->Reaction Monitor Monitor Progress: TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Filter through Celite - Aqueous Wash - Dry & Concentrate Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify Product Final Product: 4-Alkynyl-3-methylbenzonitrile Purify->Product

Caption: Logical Flow for a Typical Sonogashira Coupling Experiment.

References

Application Notes: Palladium-Catalyzed Synthesis of 4-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-3-methylbenzonitrile is a key building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis via the fluorination of the readily available 4-bromo-3-methylbenzonitrile represents a crucial transformation in medicinal and process chemistry. This document provides a detailed protocol for a palladium-catalyzed nucleophilic fluorination, a modern and effective method for the formation of aryl-fluoride bonds, which are often challenging to construct.[2] The described method utilizes a specialized palladium catalyst system to achieve a good yield in this conversion.

Reaction Principle

The conversion of this compound to 4-fluoro-3-methylbenzonitrile is accomplished through a palladium-catalyzed nucleophilic fluorination reaction. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by a halide exchange with a fluoride salt, and concludes with the reductive elimination of the aryl fluoride product.[2] The success of this transformation heavily relies on the choice of ligand; in this case, a sterically hindered biarylphosphine ligand (BrettPhos) is used to facilitate the difficult C-F reductive elimination step.[2][3] Silver fluoride (AgF) serves as the nucleophilic fluoride source.

Experimental Data

The following table summarizes the quantitative data for the synthesis of 4-fluoro-3-methylbenzonitrile from this compound as described in the detailed protocol.

ParameterValueReference
Starting MaterialThis compound[4]
Product4-Fluoro-3-methylbenzonitrile[4]
Yield74%[4]
Catalyst Loading5 mol%[4]
Ligand Loading10 mol%[4]
Reaction Temperature130°C[4]
Reaction Time18 hours[4]

Detailed Experimental Protocol

This protocol is based on a reported palladium-catalyzed fluorination procedure.[4]

Materials and Reagents:

  • This compound

  • BrettPhos (dicyclohexyl-(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine)

  • (COD)Pd(CH₂TMS)₂ (bis--INVALID-LINK--palladium(II))

  • Silver Fluoride (AgF)

  • Toluene (anhydrous)

  • 4-Fluorotoluene (internal standard)

  • Dodecane (internal standard)

  • Celite

  • Oven-dried, sealable reaction tube with a stirrer bar

  • Glove box

Procedure:

  • Reaction Setup (in a glove box):

    • To an oven-dried, sealable reaction tube equipped with a stir bar, add this compound (23.3 mg, 0.12 mmol).

    • Sequentially add BrettPhos (6.4 mg, 0.012 mmol, 10 mol%), (COD)Pd(CH₂TMS)₂ (2.3 mg, 0.006 mmol, 5 mol%), and Silver Fluoride (AgF) (22.8 mg, 0.18 mmol).

    • Add 2 mL of anhydrous toluene to the reaction tube.

  • Reaction Execution:

    • Seal the reaction tube with a screw-cap and remove it from the glove box.

    • For light-sensitive reactions, wrap the tube in aluminum foil.

    • Place the sealed tube into a preheated oil bath at 130°C.

    • Stir the reaction mixture continuously for 18 hours.

  • Work-up and Analysis:

    • After 18 hours, remove the reaction tube from the oil bath and allow it to cool to room temperature.

    • Add 4-fluorotoluene (6.5 μL, 0.06 mmol, 0.5 eq.) and dodecane (27.3 μL, 0.12 mmol, 1 eq.) as internal standards for analysis.

    • Filter the reaction mixture through a pad of Celite using a glass filter to remove solid residues.

    • The resulting clear, light-yellow solution is then ready for analysis.

  • Product Characterization:

    • The product yield can be determined by ¹⁹F NMR spectroscopy.

    • The conversion of the starting material and the formation of any reduction byproducts can be quantified by Gas Chromatography (GC).

Visualized Workflow

Synthesis_Workflow cluster_prep Reaction Preparation (Glove Box) cluster_reaction Reaction Execution cluster_workup Work-up & Analysis A Add this compound, Catalyst, Ligand, and AgF to Tube B Add Anhydrous Toluene A->B C Seal Reaction Tube B->C D Heat Mixture at 130°C with Stirring for 18h C->D E Cool to Room Temperature D->E F Add Internal Standards E->F G Filter through Celite F->G H Analyze Filtrate by ¹⁹F NMR and GC G->H

Caption: Palladium-catalyzed fluorination workflow.

References

The Role of 4-Bromo-3-methylbenzonitrile in the Synthesis of Carbamate Insecticides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 4-Bromo-3-methylbenzonitrile as a key intermediate in the synthesis of carbamate insecticides. The content herein is intended to guide researchers and professionals in the agrochemical and pharmaceutical industries through the synthetic pathways, mechanisms of action, and relevant experimental procedures.

Application Notes

This compound is a versatile chemical intermediate primarily employed in the synthesis of a variety of organic molecules, including those with significant biological activity. In the agrochemical sector, it serves as a crucial precursor for the production of carbamate insecticides. The synthetic route typically involves the conversion of the nitrile functional group to a phenol, followed by carbamoylation to yield the final active ingredient.

The resulting carbamate insecticides are potent neurotoxins that effectively control a broad spectrum of insect pests. Their mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the insect nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and eventual death of the insect. The specificity and efficacy of these insecticides make them valuable tools in crop protection.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 53-57 °C
Boiling Point Decomposes upon heating
Solubility Soluble in common organic solvents such as dichloromethane and THF.
CAS Number 41963-20-6

Synthetic Pathway and Experimental Protocols

The synthesis of carbamate insecticides from this compound is a two-step process. The first step involves the hydrolysis of the nitrile to form 4-Bromo-3-methylphenol. The second step is the reaction of the phenol with an isocyanate to form the carbamate.

Step 1: Synthesis of 4-Bromo-3-methylphenol from this compound

This protocol describes the hydrolysis of the nitrile group to a hydroxyl group.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in concentrated sulfuric acid.

  • Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated solution of sodium hydroxide until it is basic.

  • Acidify the solution with hydrochloric acid until it is acidic.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-Bromo-3-methylphenol.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data (Representative):

ParameterValue
Yield 80-90%
Purity >98% (by HPLC)
¹H NMR (CDCl₃, ppm) δ 7.30 (d, 1H), 6.85 (d, 1H), 6.70 (dd, 1H), 4.90 (s, 1H), 2.25 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 154.0, 133.5, 131.0, 125.0, 116.0, 115.0, 20.0
IR (KBr, cm⁻¹) 3350 (O-H), 3050 (C-H, aromatic), 2920 (C-H, methyl), 1580, 1480 (C=C, aromatic), 1250 (C-O), 1050 (C-Br)
Step 2: Synthesis of 4-Bromo-3-methylphenyl methylcarbamate

This protocol describes the formation of the carbamate insecticide from 4-Bromo-3-methylphenol.

Materials:

  • 4-Bromo-3-methylphenol

  • Methyl isocyanate (CH₃NCO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 4-Bromo-3-methylphenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of triethylamine to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add methyl isocyanate to the cooled solution.

  • Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • The crude 4-Bromo-3-methylphenyl methylcarbamate can be purified by column chromatography or recrystallization.

Quantitative Data (Representative):

ParameterValue
Yield >90%
Purity >99% (by HPLC)
¹H NMR (CDCl₃, ppm) δ 7.40 (d, 1H), 7.00 (d, 1H), 6.85 (dd, 1H), 5.10 (br s, 1H), 2.85 (d, 3H), 2.30 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 155.0, 152.0, 134.0, 131.5, 126.0, 120.0, 118.0, 28.0, 20.5
IR (KBr, cm⁻¹) 3300 (N-H), 3050 (C-H, aromatic), 2940 (C-H, methyl), 1730 (C=O, carbamate), 1580, 1480 (C=C, aromatic), 1220 (C-O), 1050 (C-Br)
Mass Spec (m/z) [M]+ calculated for C₉H₁₀BrNO₂: 242.99; found 243.0

Diagrams

Synthetic Workflow

Synthesis_Workflow A This compound B Hydrolysis (H₂SO₄, H₂O) A->B C 4-Bromo-3-methylphenol B->C D Carbamoylation (CH₃NCO, Et₃N) C->D E 4-Bromo-3-methylphenyl methylcarbamate (Carbamate Insecticide) D->E

Caption: Synthetic pathway from this compound to a carbamate insecticide.

Mechanism of Action: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_result Result of Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolyzed by AChE Receptor ACh Receptor ACh->Receptor Binds to receptor, causes nerve impulse Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Breaks down ACh Accumulation ACh Accumulation Carbamate Carbamate Insecticide Carbamate->AChE Inhibits AChE Continuous_Stimulation Continuous Nerve Stimulation Accumulation->Continuous_Stimulation Paralysis_Death Paralysis and Death of Insect Continuous_Stimulation->Paralysis_Death

Caption: Inhibition of acetylcholinesterase by carbamate insecticides in the insect nervous system.

Application Notes and Protocols: 4-Bromo-3-methylbenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-3-methylbenzonitrile as a versatile building block in the synthesis of advanced materials. This document details its application in the creation of triazine-based porous organic polymers and as a precursor for functional materials through cross-coupling reactions.

Application in Triazine-Based Porous Organic Polymers

This compound is a key precursor for the synthesis of 2,4,6-tris(4-bromo-3-methylphenyl)-1,3,5-triazine, a molecule with significant potential in the development of porous organic polymers (POPs). These materials are of interest for applications in gas storage and separation due to their high surface area and tunable porosity. The bromine substituents on the triazine core serve as reactive handles for further functionalization, allowing for the creation of a diverse range of materials from a single precursor.

Logical Workflow for Material Synthesis

A This compound B Trimerization A->B C 2,4,6-tris(4-bromo-3-methylphenyl)-1,3,5-triazine B->C D Polymerization / Cross-coupling C->D E Porous Organic Polymer (POP) D->E F Applications E->F G Gas Storage & Separation F->G H Catalysis F->H I Optoelectronics F->I

Caption: Synthetic pathway from this compound to functional porous organic polymers.

Experimental Protocol: Synthesis of 2,4,6-tris(4-bromo-3-methylphenyl)-1,3,5-triazine

This protocol is adapted from the synthesis of the analogous unmethylated compound, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine.[1]

Materials:

  • This compound

  • Trifluoromethanesulfonic acid (TfOH)

  • Chloroform

  • Acetone

  • Anhydrous magnesium sulfate

  • Sodium hydroxide solution

  • Deionized water

  • Two-necked flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Under a nitrogen atmosphere, add trifluoromethanesulfonic acid (3.4 equivalents) to a dry two-necked flask.

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add this compound (1.0 equivalent) to the cooled acid while stirring.

  • Maintain the reaction at 0-5 °C and continue stirring for 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours.

  • Upon completion of the reaction, carefully quench by adding deionized water.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with a 1:1 (v/v) mixture of chloroform and acetone.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield the solid product, 2,4,6-tris(4-bromo-3-methylphenyl)-1,3,5-triazine.

Expected Yield: Based on the synthesis of the unmethylated analog, a yield of approximately 93.6% can be anticipated.[1]

Quantitative Data for Triazine-Based Porous Organic Polymers
PropertyValueReference
BET Surface Area 394–1873 m²/g[2]
Pore Volume 0.27–1.56 cm³/g[2]
CO₂ Uptake 120–207 mg/g (at 273 K and 1.0 bar)[2]
CO₂/N₂ Selectivity 14.3–16.8 (Henry's law)[2]

Application in Functional Materials via Cross-Coupling Reactions

The bromine atom in this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules for various materials science applications, including organic electronics and luminescent materials.

Experimental Workflow for Cross-Coupling Reactions

cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling A1 This compound C1 Pd Catalyst + Base A1->C1 B1 Arylboronic Acid B1->C1 D1 Coupled Product C1->D1 E Functional Materials (e.g., OLEDs, Sensors) D1->E Further Processing A2 This compound C2 Pd Catalyst A2->C2 B2 Organostannane B2->C2 D2 Coupled Product C2->D2 D2->E

Caption: General workflows for Suzuki and Stille cross-coupling reactions using this compound.

Experimental Protocol: General Procedure for Suzuki Coupling

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in Luminescent Materials

Analogs of this compound, such as 4-Bromo-3-fluorobenzonitrile, have been successfully employed in the synthesis of persistent room-temperature phosphorescent dyes.[3] These materials, often based on carbazole derivatives, exhibit high quantum yields. This suggests that this compound is a promising candidate for developing novel luminescent and phosphorescent materials. The methyl group can influence the electronic properties and solubility of the final material.

Quantitative Data for Analogous Phosphorescent Dyes:

The following data for a dye synthesized from the related 4-Bromo-3-fluorobenzonitrile illustrates the potential performance of materials derived from this compound.

PropertyValueReference
Phosphorescence Quantum Yield up to 22%[3]

Drug Development Applications

In the context of drug development, this compound can be utilized to create complex molecular scaffolds. For instance, its analog, 4-bromo-3-fluorobenzonitrile, is a precursor for bichalcophene fluorobenzamidines, which have shown antimutagenic properties.[3] The synthesis involves a Stille coupling reaction followed by the conversion of the nitrile group to an amidine.

Performance of an Analogous Antimutagenic Compound:

MetricValueReference
Reduction in Mutation Frequency 69% (against azide-induced DNA binding)[3]

The synthetic versatility of this compound makes it a valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs. The methyl and bromo functionalities allow for precise structural modifications to optimize biological activity and pharmacokinetic properties.

References

Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(aminomethyl)-3-methylbenzonitrile, a valuable building block in medicinal chemistry. The protocol outlines a reliable two-step synthetic route commencing with the benzylic bromination of 3-methylbenzonitrile, followed by amination of the resulting benzylic bromide. Two effective methods for the amination step, the Gabriel synthesis and the Delépine reaction, are presented in detail to yield the desired primary amine. These methods are particularly advantageous as they mitigate the common issue of over-alkylation, which can occur with direct amination approaches.

Synthetic Overview

The synthesis of 4-(aminomethyl)-3-methylbenzonitrile is typically achieved through the following two-stage process:

  • Benzylic Bromination: The initial step involves a free-radical bromination of commercially available 3-methylbenzonitrile. This reaction selectively targets the benzylic position to furnish the key intermediate, 4-(bromomethyl)-3-methylbenzonitrile. The reaction is commonly initiated using a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) with N-bromosuccinimide (NBS) serving as the bromine source.[1][2]

  • Amination: The subsequent conversion of the benzylic bromide to the primary amine, 4-(aminomethyl)-3-methylbenzonitrile, is crucial. To ensure the selective formation of the primary amine and avoid the generation of secondary and tertiary amine byproducts, the Gabriel synthesis or the Delépine reaction are highly recommended.[3]

Experimental Data

While specific experimental data for 4-(aminomethyl)-3-methylbenzonitrile is not widely published, the following tables provide representative quantitative data based on the synthesis of the closely related analog, 4-(aminomethyl)benzonitrile, and predicted spectroscopic values for the target compound.

Table 1: Representative Reaction Yields
StepReactionReagentsTypical Yield (%)
1Benzylic Bromination3-Methylbenzonitrile, NBS, AIBN85-95%
2aGabriel Synthesis4-(Bromomethyl)-3-methylbenzonitrile, Potassium Phthalimide, Hydrazine70-85%
2bDelépine Reaction4-(Bromomethyl)-3-methylbenzonitrile, Hexamethylenetetramine, HCl75-90%
Table 2: Predicted Spectroscopic Data for 4-(Aminomethyl)-3-methylbenzonitrile
TechniqueFeaturePredicted Value
¹H NMR Chemical Shift (δ)~7.4-7.6 ppm (m, 3H, Ar-H), ~3.9 ppm (s, 2H, -CH₂-), ~2.4 ppm (s, 3H, Ar-CH₃), ~1.5-2.0 ppm (br s, 2H, -NH₂)
¹³C NMR Chemical Shift (δ)~144 ppm (Ar-C), ~138 ppm (Ar-C), ~132 ppm (Ar-CH), ~130 ppm (Ar-CH), ~128 ppm (Ar-CH), ~118 ppm (CN), ~112 ppm (Ar-C), ~45 ppm (-CH₂-), ~20 ppm (-CH₃)
IR Wavenumber (cm⁻¹)3400-3250 (N-H stretch), 2960-2850 (C-H stretch, aliphatic), 2230-2210 (C≡N stretch)
MS (ESI) m/z147.09 [M+H]⁺

Experimental Protocols

Step 1: Synthesis of 4-(Bromomethyl)-3-methylbenzonitrile

Materials:

  • 3-Methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile (1.0 eq.) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.[2]

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(bromomethyl)-3-methylbenzonitrile.

  • The crude product can be used directly in the next step or further purified by recrystallization or column chromatography.

Step 2a: Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile via Gabriel Synthesis

Materials:

  • 4-(Bromomethyl)-3-methylbenzonitrile

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 4-(bromomethyl)-3-methylbenzonitrile (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF in a round-bottom flask.[2]

  • Heat the mixture with stirring at 80-100°C for 2-4 hours, monitoring the reaction by TLC until the starting bromide is consumed.[2]

  • Cool the reaction mixture and add hydrazine hydrate (1.5 eq.).

  • Heat the mixture to reflux for 1-2 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid.

  • Wash the acidic aqueous layer with an organic solvent like ethyl acetate to remove any non-basic impurities.

  • Basify the aqueous layer with a sodium hydroxide solution until strongly alkaline.

  • Extract the product with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield 4-(aminomethyl)-3-methylbenzonitrile. Further purification can be achieved by column chromatography if necessary.

Step 2b: Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile via Delépine Reaction

Materials:

  • 4-(Bromomethyl)-3-methylbenzonitrile

  • Hexamethylenetetramine (HMTA)

  • Chloroform or Ethanol

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Dissolve 4-(bromomethyl)-3-methylbenzonitrile (1.0 eq.) and hexamethylenetetramine (1.1 eq.) in chloroform or ethanol in a round-bottom flask.[3]

  • Heat the mixture to reflux for several hours. The formation of a quaternary ammonium salt precipitate will be observed.

  • Cool the reaction mixture and filter to isolate the salt. Wash the salt with the solvent used for the reaction.

  • Suspend the collected salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours to hydrolyze the salt.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with a concentrated sodium hydroxide solution to liberate the free amine.

  • Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3x).

  • Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent to obtain 4-(aminomethyl)-3-methylbenzonitrile.[3]

Visualizing the Workflow

To aid in understanding the synthetic process, the following diagrams illustrate the logical flow of the described protocols.

Synthesis_Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2a Step 2a: Gabriel Synthesis cluster_step2b Step 2b: Delépine Reaction A 3-Methylbenzonitrile B 4-(Bromomethyl)-3-methylbenzonitrile A->B NBS, AIBN, CCl4, Reflux C N-(4-cyano-2-methylbenzyl)phthalimide B->C Potassium Phthalimide, DMF E Quaternary Ammonium Salt B->E HMTA, Chloroform D 4-(Aminomethyl)-3-methylbenzonitrile C->D Hydrazine, Reflux F 4-(Aminomethyl)-3-methylbenzonitrile E->F Conc. HCl, Ethanol, Reflux

References

Application Notes and Protocols: 4-Bromo-3-methylbenzonitrile as a Building Block for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbenzonitrile is a versatile aromatic building block with significant potential in the synthesis of advanced functional dyes. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and a methyl group, offers multiple reaction sites for constructing complex chromophores. The electron-withdrawing nature of the nitrile group and the potential for modification of the bromo and methyl functionalities make it a valuable precursor for various classes of dyes, including phthalocyanines and azo dyes. These resulting dyes can have applications in areas ranging from materials science to photodynamic therapy.

This document provides detailed protocols for the synthesis of a substituted metal-free phthalocyanine dye starting from this compound. The synthetic strategy involves a two-step process: the conversion of this compound to a phthalonitrile intermediate, followed by the cyclotetramerization to form the phthalocyanine macrocycle. A potential pathway to an azo dye is also discussed.

Part 1: Synthesis of a Substituted Phthalocyanine Dye

The primary application of benzonitrile derivatives in dye synthesis is as precursors to phthalocyanines. These large, aromatic macrocycles are known for their intense color, high thermal stability, and unique photophysical properties. The synthesis involves the formation of a substituted phthalonitrile, which then undergoes a template-free or metal-templated cyclotetramerization.

Logical Workflow for Phthalocyanine Synthesis

G A This compound B 4-Bromo-3-methylphthalic Acid Derivative A->B Oxidation of Methyl Group C 4-Bromo-3-methylphthalimide B->C Imide Formation D 4-Bromo-3-methylphthalamide C->D Amidation E 5-Bromo-4-methylphthalonitrile D->E Dehydration F Metal-Free Octa(4-bromo-5-methyl)phthalocyanine E->F Cyclotetramerization

Caption: Proposed synthetic pathway from this compound to a substituted phthalocyanine.

Experimental Protocols

Step 1: Proposed Synthesis of 5-Bromo-4-methylphthalonitrile from this compound

1.1 Oxidation of the Methyl Group to a Carboxylic Acid:

  • Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in a 1 M aqueous solution of NaOH.

    • Heat the mixture to reflux and add a concentrated aqueous solution of KMnO₄ (approx. 3.0 eq) portion-wise over several hours.

    • Continue refluxing until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

    • Wash the filter cake with a small amount of hot water.

    • Cool the combined filtrate in an ice bath and acidify with concentrated HCl to precipitate the crude 4-bromo-2-cyanobenzoic acid.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture if necessary.

1.2 Conversion to Phthalonitrile:

The conversion of the resulting 4-bromo-2-cyanobenzoic acid to 5-bromo-4-methylphthalonitrile would involve a series of steps including amidation of the carboxylic acid, conversion of the existing nitrile to an amide, and subsequent dehydration of both amide groups to nitriles. A more direct, albeit potentially lower-yielding, approach could be a variation of the Rosenmund-von Braun reaction on a di-halo precursor. Given the complexity, an alternative and more established route starting from 4-bromophthalimide is presented for the synthesis of a similar phthalonitrile, 4-bromo-5-nitrophthalonitrile, which can then be further modified.

Alternative Established Synthesis of a Substituted Phthalonitrile (4-Bromo-5-nitrophthalonitrile)

This protocol, adapted from patent literature, demonstrates a reliable method to produce a substituted phthalonitrile that can be used to synthesize phthalocyanine dyes.[1]

  • Materials: 4-bromophthalimide, nitric acid, sulfuric acid, aqueous ammonia, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

  • Procedure:

    • Nitration: Dissolve 4-bromophthalimide in concentrated sulfuric acid and cool the mixture. Add nitric acid dropwise while maintaining a low temperature. Stir for several hours, then pour the reaction mixture onto ice to precipitate 4-bromo-5-nitrophthalimide. Filter, wash with water, and dry the product.[1]

    • Amidation: Treat the 4-bromo-5-nitrophthalimide with a concentrated aqueous ammonia solution. The reaction opens the imide ring to form 4-bromo-5-nitrophthalamide.[1]

    • Dehydration: Dissolve the 4-bromo-5-nitrophthalamide in DMF and add POCl₃ dropwise at a controlled temperature. Stir for a few hours, then pour the mixture into ice water to precipitate the crude 4-bromo-5-nitrophthalonitrile. Filter, wash with water, and purify by recrystallization.[1]

Step 2: Synthesis of Metal-Free Octa(4-bromo-5-methyl)phthalocyanine

This is a general procedure for the template-free cyclotetramerization of a substituted phthalonitrile.

  • Materials: 5-bromo-4-methylphthalonitrile (or another substituted phthalonitrile), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), quinoline or pentanol, argon or nitrogen gas.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), place the substituted phthalonitrile (1.0 eq) and a catalytic amount of DBU (e.g., 0.1 eq).

    • Add freshly distilled quinoline or pentanol as the solvent.

    • Heat the reaction mixture to reflux (typically 140-180 °C) with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by observing the formation of a dark green or blue precipitate.

    • After completion, cool the reaction mixture to room temperature.

    • Add methanol to the flask to precipitate the crude phthalocyanine product.

    • Collect the solid by vacuum filtration and wash extensively with methanol, acetone, and hot water to remove unreacted starting material and solvent.

    • Further purification can be achieved by Soxhlet extraction with acetone and then methanol. The product is then dried under vacuum.

Quantitative Data for a Representative Substituted Phthalocyanine

Since specific data for a phthalocyanine derived directly from this compound is not available in the literature, the following table provides representative spectroscopic data for a peripherally substituted metal-free phthalocyanine in a common organic solvent like THF or DMF. These values are indicative of the properties that could be expected.

PropertyRepresentative ValueReference
Absorption Maximum (Q-band) ~ 690-720 nmThe Q-band is characteristic of the phthalocyanine macrocycle and is sensitive to substitution.[1]
Molar Extinction Coefficient (ε) > 10⁵ M⁻¹cm⁻¹Phthalocyanines are known for their very strong light absorption.[1]
Fluorescence Emission Maximum ~ 720-750 nmTypically red-shifted from the Q-band absorption maximum.
Fluorescence Quantum Yield (ΦF) 0.1 - 0.3This can vary significantly with substitution and solvent.

Part 2: Potential Synthesis of an Azo Dye

An alternative synthetic route involves converting this compound into an aromatic amine, which can then be used as a diazo component in an azo coupling reaction to form an azo dye.

Logical Workflow for Azo Dye Synthesis

G A This compound B 4-Amino-3-methylbenzonitrile A->B Nucleophilic Aromatic Substitution (e.g., with NaN₃ then reduction, or Buchwald-Hartwig amination) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, HCl, 0-5 °C) E Azo Dye C->E Azo Coupling D Coupling Component (e.g., Naphthol derivative) D->E

Caption: Proposed synthetic pathway from this compound to a substituted azo dye.

Experimental Protocols

Step 1: Proposed Synthesis of 4-Amino-3-methylbenzonitrile

  • Materials: this compound, sodium amide (NaNH₂), liquid ammonia, or alternatively a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and an amine source (e.g., benzophenone imine followed by hydrolysis).

  • Procedure (Illustrative Buchwald-Hartwig Amination):

    • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene, followed by benzophenone imine (1.2 eq).

    • Heat the mixture to 80-110 °C and stir for 12-24 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through celite.

    • Concentrate the filtrate and hydrolyze the resulting imine with aqueous acid (e.g., 2 M HCl) to yield the primary amine.

    • Neutralize the mixture and extract the product with an organic solvent. Purify by column chromatography.

Step 2: Synthesis of an Azo Dye

This is a general protocol for diazotization and azo coupling.[2]

  • Materials: 4-amino-3-methylbenzonitrile, sodium nitrite (NaNO₂), hydrochloric acid (HCl), a coupling component (e.g., 2-naphthol), sodium hydroxide (NaOH), ice.

  • Procedure:

    • Diazotization: Dissolve 4-amino-3-methylbenzonitrile (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.0 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.

    • Coupling: In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in an aqueous NaOH solution and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

    • Continue stirring in the ice bath for 1 hour to ensure the completion of the reaction.

    • Collect the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent like ethanol if necessary.

Disclaimer: The proposed synthetic routes are based on established chemical principles and may require optimization for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-3-methylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude 4-Bromo-3-methylbenzonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized via bromination of 3-methylbenzonitrile with N-bromosuccinimide (NBS), may contain several impurities. These can include unreacted starting material (3-methylbenzonitrile), the byproduct succinimide, and potentially over-brominated or isomerically brominated species. The purification process is designed to remove these contaminants.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This differential solubility is key to achieving a high recovery of pure crystals upon cooling. Based on the polarity of the target molecule, a moderately polar solvent is a good starting point. Preliminary solubility tests with small amounts of your crude product in various solvents are highly recommended.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute (53-57 °C for this compound) or if the solution is supersaturated to a great extent upon cooling. To remedy this, you can try reheating the solution and adding a small amount of additional solvent to decrease the saturation level. Allowing the solution to cool more slowly can also promote proper crystal formation. If the issue persists, selecting a lower-boiling point solvent or a different solvent system may be necessary.

Q4: My crystal yield is very low. What are the possible reasons?

A4: Low recovery can be due to several factors. Using an excessive amount of solvent during the initial dissolution step is a common cause, as more of your product will remain in the mother liquor upon cooling. Incomplete precipitation can be addressed by cooling the solution for a longer period or at a lower temperature (e.g., in an ice bath). Lastly, ensure that the crystals are washed with a minimal amount of ice-cold solvent to prevent significant product loss.

Data Presentation: Solvent Selection for Recrystallization

While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative guide to its solubility in common laboratory solvents, which is crucial for selecting an appropriate recrystallization solvent. "Good" solubility at high temperature and "Poor" solubility at low temperature is the desired characteristic.

SolventPolarityBoiling Point (°C)Solubility (at Room Temp)Solubility (at Boiling Point)Suitability for Recrystallization
HexaneNon-polar69PoorModeratePotentially suitable, may require a co-solvent.
TolueneNon-polar111ModerateGoodPotentially suitable, but high boiling point may lead to oiling out.
Ethyl AcetateModerately Polar77ModerateGoodA good candidate to evaluate.
AcetonePolar Aprotic56GoodVery GoodMay be too good of a solvent, leading to low recovery.
IsopropanolPolar Protic82ModerateGoodA promising candidate for single-solvent recrystallization.
EthanolPolar Protic78ModerateVery GoodA promising candidate for single-solvent recrystallization.
MethanolPolar Protic65GoodVery GoodLikely too soluble for good recovery.
WaterVery Polar100Insoluble[1]InsolubleUnsuitable as a single solvent.

Recommendation: Based on general principles for compounds of similar polarity, isopropanol or ethanol are excellent starting points for a single-solvent recrystallization. A mixed solvent system, such as ethanol/water or toluene/hexane , could also be effective.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for purifying crude this compound using a single solvent (isopropanol is used as an example).

Materials:

  • Crude this compound

  • Isopropanol (or another selected solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and gently heat the mixture while stirring. Continue to add small portions of hot isopropanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a vacuum oven at a temperature well below the melting point.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C Insoluble Impurities D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide Start Recrystallization Issue Issue1 Oiling Out? Start->Issue1 Issue2 Low Yield? Start->Issue2 Issue3 No Crystals Form? Start->Issue3 Solution1a Reheat and Add More Solvent Issue1->Solution1a Yes Solution1b Cool Slowly Solution1a->Solution1b Solution1c Change Solvent Solution1b->Solution1c Solution2a Use Less Solvent Initially Issue2->Solution2a Yes Solution2b Ensure Complete Cooling Solution2a->Solution2b Solution2c Wash with Minimal Ice-Cold Solvent Solution2b->Solution2c Solution3a Scratch Inner Surface of Flask Issue3->Solution3a Yes Solution3b Add a Seed Crystal Solution3a->Solution3b Solution3c Concentrate Solution Solution3b->Solution3c

Caption: Troubleshooting decision-making guide for recrystallization.

References

Technical Support Center: Synthesis of 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent synthetic routes are the direct bromination of 3-methylbenzonitrile and the Sandmeyer reaction starting from an appropriate amino-substituted precursor.

Q2: What are the primary side products observed in the bromination of 3-methylbenzonitrile?

A2: The main side products include isomers such as 2-bromo-3-methylbenzonitrile and 5-bromo-3-methylbenzonitrile, di-brominated products, and the benzylic bromination product, 3-(bromomethyl)benzonitrile. The formation of these byproducts is highly dependent on the reaction conditions.

Q3: What are the typical side products in the Sandmeyer reaction for this synthesis?

A3: Common side products in the Sandmeyer synthesis of aryl bromides include the corresponding phenol (from reaction with water), the de-aminated product (3-methylbenzonitrile), and biaryl compounds formed through radical coupling.[1][2][3] Incomplete diazotization can also leave unreacted starting amine.

Q4: How can I minimize the formation of the benzylic bromide side product when using N-Bromosuccinimide (NBS)?

A4: To minimize benzylic bromination, it is crucial to control the reaction conditions to favor electrophilic aromatic substitution over a radical pathway.[4][5] This can be achieved by performing the reaction in the dark, avoiding radical initiators, and using a polar solvent like acetonitrile, which can promote the ionic pathway.

Q5: My Sandmeyer reaction is producing a lot of tar-like material. What is the cause and how can I prevent it?

A5: The formation of dark, polymeric materials often indicates the decomposition of the diazonium salt, which can be caused by elevated temperatures.[6] It is critical to maintain a low temperature (typically 0-5 °C) during the diazotization and the subsequent reaction with the copper(I) bromide.

Troubleshooting Guides

Synthesis via Bromination of 3-methylbenzonitrile
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Ensure stoichiometric amounts of the brominating agent are used. - Check the purity of the starting material.
High Levels of Isomeric Impurities Incorrect regioselectivity.- The methyl group is an ortho-, para-director, while the nitrile group is a meta-director. Bromination is favored at positions activated by the methyl group and not strongly deactivated by the nitrile group. - Optimize the reaction temperature and solvent to improve selectivity.
Significant Amount of Benzylic Bromide Radical reaction pathway is favored.- Use N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile instead of non-polar solvents like carbon tetrachloride.[7] - Conduct the reaction in the absence of light and radical initiators.[4][8]
Presence of Di-brominated Products Over-bromination of the aromatic ring.- Use a stoichiometric amount of the brominating agent. - Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Synthesis via Sandmeyer Reaction
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete diazotization or decomposition of the diazonium salt.- Ensure the temperature is maintained between 0-5 °C during diazotization. - Use a slight excess of sodium nitrite. - Add the sodium nitrite solution slowly to the acidic solution of the amine.
High Levels of Phenolic Impurity Reaction of the diazonium salt with water.- Ensure the reaction medium is sufficiently acidic. - Use a concentrated solution of copper(I) bromide in HBr to favor the bromide substitution.
Significant Amount of De-aminated Product Reduction of the diazonium salt.- Ensure the presence of a sufficient amount of the copper(I) catalyst.
Formation of Azo Dyes (colored impurities) Coupling of the diazonium salt with the unreacted starting amine.- Ensure complete diazotization by adding the sodium nitrite solution slowly and with efficient stirring at low temperature.

Experimental Protocols

1. Synthesis of this compound via Bromination of 3-methylbenzonitrile

  • Materials: 3-methylbenzonitrile, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 3-methylbenzonitrile in acetonitrile in a round-bottom flask protected from light.

    • Cool the solution in an ice bath.

    • Add N-Bromosuccinimide portion-wise over a period of 30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.

    • Upon completion, quench the reaction with a solution of sodium sulfite.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

2. Synthesis of this compound via Sandmeyer Reaction

  • Materials: 4-Amino-3-methylbenzonitrile, Sodium Nitrite, Hydrobromic Acid (48%), Copper(I) Bromide.

  • Procedure:

    • Diazotization:

      • Dissolve 4-Amino-3-methylbenzonitrile in aqueous hydrobromic acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.

      • Cool the solution to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

      • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

    • Sandmeyer Reaction:

      • In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool to 0 °C.

      • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

      • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

      • Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Work-up and Purification:

      • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_bromination_sp Bromination Side Products cluster_sandmeyer_sp Sandmeyer Side Products Start Start Bromination Bromination Start->Bromination Route 1 Sandmeyer Sandmeyer Start->Sandmeyer Route 2 Desired_Product This compound Bromination->Desired_Product Isomers Isomeric Bromides Bromination->Isomers Benzylic_Bromide Benzylic Bromide Bromination->Benzylic_Bromide Di-Brominated Di-Brominated Product Bromination->Di-Brominated Sandmeyer->Desired_Product Phenol Phenolic Impurity Sandmeyer->Phenol De-aminated De-aminated Product Sandmeyer->De-aminated Biaryl Biaryl Compound Sandmeyer->Biaryl

Caption: Synthetic routes and common side products.

Troubleshooting_Bromination Start Problem in Bromination Impurity_Check Identify Main Impurity Start->Impurity_Check Isomers Isomeric Bromides Impurity_Check->Isomers Isomers Benzylic Benzylic Bromide Impurity_Check->Benzylic Benzylic Bromide Dibromo Di-brominated Product Impurity_Check->Dibromo Di-brominated Optimize_Conditions Optimize T & Solvent Isomers->Optimize_Conditions Change_Solvent Use Polar Solvent (e.g., ACN) No Light/Initiators Benzylic->Change_Solvent Control_Stoichiometry Slow Addition of NBS 1.0 eq. NBS Dibromo->Control_Stoichiometry

Caption: Troubleshooting bromination side products.

References

Optimizing Bromination of 3-Methylbenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the bromination of 3-methylbenzonitrile. The following information is intended to assist researchers in overcoming common challenges and achieving desired product outcomes, whether targeting benzylic or aromatic bromination.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the bromination of 3-methylbenzonitrile?

The major products depend on the reaction conditions employed. Radical conditions, typically using N-bromosuccinimide (NBS) and a radical initiator, lead to benzylic bromination, yielding 3-(bromomethyl)benzonitrile.[1][2][3] Conversely, electrophilic aromatic substitution conditions, using molecular bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃), result in bromination on the aromatic ring.

Q2: How do the directing effects of the methyl and cyano groups influence aromatic bromination?

The methyl group is an activating, ortho-, para-director, while the cyano group is a deactivating, meta-director. This leads to a complex substitution pattern. The primary positions for electrophilic attack are ortho and para to the methyl group and meta to the cyano group. The ultimate product distribution will depend on the specific reaction conditions.

Q3: What are the most common side reactions to be aware of?

For benzylic bromination, potential side reactions include dibromination of the methyl group and bromination of the aromatic ring.[3] For aromatic bromination, the formation of multiple constitutional isomers is a significant consideration. In both cases, ensuring anhydrous conditions is crucial to prevent the hydrolysis of brominated products.[1]

Q4: How can I selectively achieve benzylic bromination over aromatic bromination?

To favor benzylic bromination, use N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), along with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux or photochemical conditions. These conditions promote a free-radical chain mechanism that is selective for the benzylic position.[1][2][4]

Q5: What conditions favor electrophilic aromatic bromination?

Electrophilic aromatic bromination is favored by the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction is typically carried out in the dark to avoid radical side reactions.

Troubleshooting Guides

Benzylic Bromination (Wohl-Ziegler Reaction)
Issue Potential Cause(s) Recommended Solution(s)
Low yield of 3-(bromomethyl)benzonitrile - Inactive radical initiator (AIBN, benzoyl peroxide).- Decomposed or impure NBS.- Insufficient reaction time or temperature.- Presence of radical inhibitors (e.g., oxygen).- Hydrolysis of the product due to moisture.- Use a fresh batch of the radical initiator.- Recrystallize NBS from water before use.[1]- Monitor the reaction by TLC or GC to ensure completion. Increase reflux time if necessary.- Degas the solvent before starting the reaction.- Ensure all glassware is oven-dried and use an anhydrous solvent.[1]
Formation of dibrominated product - Excess NBS used.- Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of NBS.
Aromatic bromination observed as a side product - Reaction conditions are not strictly radical.- Use of a polar solvent.- Ensure the reaction is run in a non-polar solvent like CCl₄.- Avoid exposure to acidic conditions which can promote ionic pathways.
Difficulty in purifying the product - Succinimide byproduct is not fully removed.- Co-elution with starting material or side products during chromatography.- Filter the reaction mixture while hot to remove the insoluble succinimide.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.
Electrophilic Aromatic Bromination
Issue Potential Cause(s) Recommended Solution(s)
Low yield of brominated aromatic product(s) - Inactive Lewis acid catalyst.- Insufficient reaction time or temperature.- Use freshly opened or sublimed FeBr₃.- Monitor the reaction by TLC or GC to determine the optimal reaction time. A moderate increase in temperature may be necessary.
Formation of multiple isomers, poor regioselectivity - The directing effects of the methyl and cyano groups lead to a mixture of products.- Carefully control the reaction temperature; lower temperatures may favor a specific isomer.- Explore different Lewis acid catalysts which may offer different selectivities.
Benzylic bromination as a side product - Exposure to light, which can initiate radical reactions.- Conduct the reaction in the dark by wrapping the reaction flask in aluminum foil.
Difficulty in separating isomers - Similar polarities of the constitutional isomers.- Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) for separation and analysis.- Consider fractional crystallization if the isomers have different solubilities.

Experimental Protocols

Protocol 1: Benzylic Bromination of 3-Methylbenzonitrile

This protocol is based on the Wohl-Ziegler reaction for selective benzylic bromination.[2]

Materials:

  • 3-Methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzonitrile (1.0 eq.) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude 3-(bromomethyl)benzonitrile can be purified by recrystallization from hexane or by column chromatography on silica gel.

Protocol 2: Electrophilic Aromatic Bromination of 3-Methylbenzonitrile

This protocol describes a general method for the bromination of an aromatic ring using bromine and a Lewis acid catalyst.

Materials:

  • 3-Methylbenzonitrile

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

Procedure:

  • In a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylbenzonitrile (1.0 eq.) in anhydrous dichloromethane.

  • Add anhydrous iron(III) bromide (0.1 eq.) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in dichloromethane from the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting mixture of brominated isomers can be separated and purified by column chromatography or fractional distillation under reduced pressure.

Data Presentation

Table 1: Representative Conditions for Benzylic Bromination of Toluene Derivatives

SubstrateBrominating Agent (eq.)Initiator (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
4-MethylbenzonitrileNBS (1.2)AIBNCCl₄Reflux890[5]
2,6,7-trimethyl-quinazolinoneNBSAIBNChlorobenzene--47[4]
2,6,7-trimethyl-quinazolinoneNBSPhoto-initiatedDichloromethane--80[4]
2-HepteneNBS (0.66)Benzoyl peroxideCCl₄Reflux2-[2]

Table 2: Regioselectivity in Electrophilic Aromatic Bromination

SubstrateBrominating AgentCatalystProduct(s)Yield(s) (%)Reference
3-Hydroxybenzonitrile--2-Bromo-5-hydroxybenzonitrile73[6]
2-Bromo-3-hydroxybenzonitrile18[6]
4-Bromo-3-hydroxybenzonitrile2[6]
NitrobenzeneBr₂Fem-Bromonitrobenzene60-75 (crude)[7]

Visualizations

Benzylic_Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 3-Methylbenzonitrile NBS AIBN Reflux Reflux (4-6 h) Reactants->Reflux Solvent Anhydrous CCl4 Solvent->Reflux Monitoring TLC/GC Monitoring Reflux->Monitoring Filter Filter Succinimide Monitoring->Filter Wash Aqueous Wash Filter->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Recrystallization or Column Chromatography Evaporate->Purify Product 3-(Bromomethyl)benzonitrile Purify->Product

Caption: Workflow for the benzylic bromination of 3-methylbenzonitrile.

Aromatic_Bromination_Logical_Relationship cluster_substrate 3-Methylbenzonitrile cluster_products Potential Products Methyl Methyl Group (ortho, para-directing) Bromination Electrophilic Aromatic Bromination (Br2, FeBr3) Methyl->Bromination activates Cyano Cyano Group (meta-directing) Cyano->Bromination deactivates P1 Bromination at C2 Bromination->P1 ortho to Me meta to CN P2 Bromination at C4 Bromination->P2 para to Me P3 Bromination at C5 Bromination->P3 meta to CN P4 Bromination at C6 Bromination->P4 ortho to Me

Caption: Directing effects in the electrophilic aromatic bromination of 3-methylbenzonitrile.

References

troubleshooting low yield in 4-Bromo-3-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-methylbenzonitrile. The content is structured in a question-and-answer format to directly address common challenges and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key challenges?

The most prevalent method for synthesizing this compound is the Sandmeyer reaction, starting from 4-Amino-3-methylbenzonitrile. This reaction involves two main stages: diazotization of the primary aromatic amine, followed by a copper(I) bromide-mediated displacement of the diazonium group.

The primary challenges associated with this synthesis that can lead to low yields include:

  • Incomplete Diazotization: Failure to completely convert the starting amine to the diazonium salt intermediate.

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to the formation of unwanted byproducts.[1]

  • Side Reactions: Several side reactions can compete with the desired bromination, such as the formation of phenols, biaryl compounds, and de-amination products.[2]

  • Copper Catalyst Issues: The activity and form of the copper catalyst (Cu(I) vs. Cu(II)) can significantly impact the reaction's efficiency.

Q2: How can I ensure the initial diazotization step is complete?

Complete diazotization is crucial for a high-yield reaction. Here are key considerations:

  • Temperature Control: The diazotization reaction is highly exothermic and must be maintained at a low temperature, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[1]

  • Monitoring for Excess Nitrous Acid: A simple and effective way to check for the completion of the diazotization is to use starch-iodide paper. The presence of excess nitrous acid, which is used to generate the diazotizing agent, will result in the immediate formation of a blue-black color on the paper. A persistent positive test indicates that all the primary aromatic amine has been consumed.

Q3: My reaction mixture has turned dark and is producing tar-like substances. What is the likely cause?

The formation of dark, polymeric, or tarry byproducts is a common issue in Sandmeyer reactions and is often indicative of diazonium salt decomposition and subsequent radical-mediated side reactions.[1] The primary causes include:

  • Elevated Temperatures: As mentioned, maintaining a low temperature (0-5°C) during diazotization and the initial stages of the Sandmeyer reaction is critical.

  • Impurities in the Starting Material: Impurities in the 4-Amino-3-methylbenzonitrile can initiate unwanted side reactions.

  • Incorrect pH: The pH of the reaction medium can influence the stability of the diazonium salt.

Q4: What are the most common byproducts in the synthesis of this compound via the Sandmeyer reaction?

Several byproducts can form during the Sandmeyer reaction, reducing the overall yield of the desired product. These include:

  • 3-Methyl-4-hydroxybenzonitrile (Phenolic byproduct): Formed from the reaction of the diazonium salt with water.

  • 3-Methylbenzonitrile (De-amination product): Results from the replacement of the diazonium group with a hydrogen atom.

  • Biaryl compounds: Formed through radical-mediated coupling reactions.[2][3]

  • Azo coupling products: Can form if the diazonium salt reacts with the starting aniline or other aromatic species in the reaction mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete diazotization of 4-Amino-3-methylbenzonitrile.Ensure the reaction temperature is maintained between 0-5°C. Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating complete consumption of the starting amine.
Premature decomposition of the diazonium salt.Maintain a low temperature throughout the diazotization and subsequent addition to the copper(I) bromide solution. Use the diazonium salt solution immediately after preparation.
Inefficient copper(I) bromide catalyst.Use freshly prepared or high-quality commercial copper(I) bromide. Consider using a catalytic system with a mixture of Cu(I) and Cu(II) salts, which has been shown to improve yields in some cases.[2]
Formation of a Significant Amount of Phenolic Byproduct Reaction of the diazonium salt with water.Ensure the reaction is carried out in a non-aqueous or low-water environment where possible. Add the diazonium salt solution to the copper bromide solution, rather than the reverse, to minimize its time in an aqueous environment before reacting.
Presence of De-amination Byproduct (3-Methylbenzonitrile) Radical-mediated side reactions.Optimize the reaction conditions to favor the desired substitution. This may involve adjusting the solvent, temperature, or the nature of the copper catalyst.
Reaction Fails to Initiate or Proceeds Very Slowly Inactive copper catalyst.Ensure the copper(I) bromide is of high purity and has not been oxidized to copper(II).
Insufficient acid in the diazotization step.Ensure a sufficient excess of mineral acid is used to fully dissolve the starting amine and to generate nitrous acid.

Experimental Protocols

Protocol 1: Standard Sandmeyer Bromination

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

  • 4-Amino-3-methylbenzonitrile

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Starch-iodide paper

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask, dissolve 4-Amino-3-methylbenzonitrile in aqueous hydrobromic acid.

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

    • After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5°C.

    • Confirm the completion of the diazotization by testing for the presence of excess nitrous acid with starch-iodide paper (should turn blue-black).

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and cool it in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Catalytic Sandmeyer Bromination

This protocol utilizes a catalytic amount of copper, which can be advantageous in terms of cost and ease of purification.[2]

Materials:

  • 4-Amino-3-methylbenzonitrile

  • tert-Butyl nitrite (t-BuONO)

  • Copper(I) bromide (CuBr) and Copper(II) bromide (CuBr₂) (catalytic amounts, e.g., 10 mol% each)

  • Acetonitrile

  • Potassium bromide (KBr)

Procedure:

  • In a flask, dissolve 4-Amino-3-methylbenzonitrile, potassium bromide, and the catalytic amounts of CuBr and CuBr₂ in acetonitrile.

  • Cool the mixture to 0°C.

  • Slowly add tert-butyl nitrite dropwise to the stirred solution.

  • After the addition, allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Perform a standard aqueous work-up and purify the product as described in Protocol 1.

Data Presentation

Table 1: Comparison of Sandmeyer Bromination Conditions

Parameter Traditional Method (Stoichiometric CuBr) Catalytic Method (CuBr/CuBr₂) Notes
Copper Reagent 1.0 - 1.2 equivalents of CuBr0.1 equivalents of CuBr and 0.1 equivalents of CuBr₂Catalytic methods reduce copper waste and can simplify purification.
Nitrite Source Sodium Nitrite (NaNO₂) in aqueous acidtert-Butyl Nitrite (t-BuONO) in an organic solventt-BuONO can offer milder reaction conditions and may be preferable for substrates sensitive to strong aqueous acids.
Typical Yield Range 60-80%70-95%Yields are highly substrate-dependent and can be optimized by careful control of reaction parameters.
Reaction Temperature 0-5°C (diazotization), then warming/heating0°C to room temperatureCatalytic systems may operate under milder temperature profiles.

Visualizations

Signaling Pathways and Experimental Workflows

Sandmeyer_Reaction_Pathway Synthesis of this compound via Sandmeyer Reaction cluster_diazotization Diazotization Step cluster_sandmeyer Sandmeyer Reaction 4-Amino-3-methylbenzonitrile 4-Amino-3-methylbenzonitrile NaNO2_HBr NaNO₂ / HBr (0-5°C) 4-Amino-3-methylbenzonitrile->NaNO2_HBr Reacts with Diazonium_Salt 4-Cyano-2-methylbenzenediazonium bromide (unstable intermediate) NaNO2_HBr->Diazonium_Salt Forms CuBr CuBr Diazonium_Salt->CuBr Reacts with This compound This compound (Product) CuBr->this compound Produces N2_gas N₂ (gas) CuBr->N2_gas Liberates Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Temp Was temperature kept at 0-5°C? Check_Diazotization->Check_Temp Yes Decomposition Diazonium Salt Decomposition Likely Check_Diazotization->Decomposition No, proceed immediately Check_Starch_Iodide Starch-Iodide test positive? Check_Temp->Check_Starch_Iodide Yes Optimize_Temp Optimize cooling and slow addition of NaNO₂ Check_Temp->Optimize_Temp No Incomplete_Diazotization Incomplete Diazotization Likely Check_Starch_Iodide->Incomplete_Diazotization No Check_Sandmeyer_Step Check Sandmeyer Reaction Step Check_Starch_Iodide->Check_Sandmeyer_Step Yes Check_CuBr Is CuBr fresh/high quality? Check_Sandmeyer_Step->Check_CuBr Yes Replace_CuBr Use fresh or purified CuBr Check_CuBr->Replace_CuBr No Analyze_Byproducts Analyze Byproducts (HPLC/GC-MS) Check_CuBr->Analyze_Byproducts Yes

References

Technical Support Center: Purification of 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-3-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound commonly proceeds via the bromination of 3-methylbenzonitrile. Potential impurities arising from this process include:

  • Unreacted Starting Material: Residual 3-methylbenzonitrile.

  • Isomeric Byproducts: Such as 3-Bromo-4-methylbenzonitrile or 5-Bromo-3-methylbenzonitrile, formed due to different positions of bromination on the aromatic ring.

  • Over-brominated Products: Di-brominated species of 3-methylbenzonitrile.

  • Reagent Residues: Traces of the brominating agent (e.g., N-bromosuccinimide) or radical initiator (e.g., AIBN).[1][2]

Q2: My purified this compound appears as a yellow or brownish solid, but the literature describes it as a white to off-white solid. What could be the cause?

A2: A colored appearance often indicates the presence of colored, likely aromatic, impurities. These can be carried over from the reaction or formed through side reactions. The presence of residual bromine can also impart a color. To address this, you can:

  • Wash the crude solid with a cold, non-polar solvent like hexane to remove some colored, less polar impurities.

  • Perform a recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product, potentially lowering the yield.

  • Utilize column chromatography for a more thorough separation from colored byproducts.

Q3: After recrystallization, my yield of this compound is very low. What are the possible reasons and solutions?

A3: Low recovery after recrystallization is a common issue. Here are several potential causes and how to troubleshoot them:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even after cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate solvent choice: The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures. Solution: Conduct small-scale solubility tests with different solvents to find the optimal one. A mixed solvent system might also be effective.

  • Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Solution: Use a pre-heated funnel and filter the hot solution quickly.

Q4: I am seeing "oiling out" during my recrystallization attempt. How can I resolve this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is too concentrated. To address this:

  • Add more solvent: This will lower the saturation point of the solution.

  • Use a lower-boiling point solvent: This ensures the solvent's boiling point is below the melting point of your compound.

  • Try a mixed solvent system: Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy. Then, heat to redissolve and cool slowly.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

Q5: During column chromatography, my desired product is co-eluting with an impurity. How can I improve the separation?

A5: Co-elution of compounds with similar polarities can be challenging. To improve separation:

  • Optimize the eluent system: A less polar solvent system will generally result in slower elution and better separation of components. You can try decreasing the proportion of the more polar solvent in your eluent mixture (e.g., from 10% ethyl acetate in hexane to 5%).

  • Use a finer mesh silica gel: A smaller particle size of the stationary phase provides a larger surface area and can lead to better resolution.

  • Employ gradient elution: Start with a non-polar solvent and gradually increase the polarity of the eluent. This can help to first elute the non-polar impurities, followed by your product, and then the more polar impurities.

  • Dry loading: Adsorbing your crude product onto a small amount of silica gel and then loading this dry powder onto the column can often lead to sharper bands and better separation compared to wet loading in a solvent.

Troubleshooting Workflow

G cluster_start Start: Crude this compound cluster_purification Purification Method cluster_recrystallization_issues Recrystallization Troubleshooting cluster_column_issues Column Chromatography Troubleshooting cluster_solutions Solutions start Crude Product recrystallization Recrystallization start->recrystallization column Column Chromatography start->column low_yield Low Yield? recrystallization->low_yield oiling_out Oiling Out? recrystallization->oiling_out colored_product Colored Product? recrystallization->colored_product co_elution Co-elution? column->co_elution solution_yield Use less solvent Cool slowly low_yield->solution_yield Yes end_product Pure this compound low_yield->end_product No solution_oiling Add more solvent Change solvent Scratch flask oiling_out->solution_oiling Yes oiling_out->end_product No solution_color Add activated charcoal Re-recrystallize colored_product->solution_color Yes colored_product->end_product No solution_elution Adjust eluent polarity Use gradient elution Dry loading co_elution->solution_elution Yes co_elution->end_product No solution_yield->recrystallization solution_oiling->recrystallization solution_color->recrystallization solution_elution->column

Caption: Troubleshooting workflow for the purification of this compound.

Experimental Protocols

Recrystallization Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and should ideally be determined by preliminary solubility tests. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or isopropanol is a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Solvent Addition: Add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Column Chromatography Protocol

This protocol provides a method for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of hexane and ethyl acetate (start with a 95:5 ratio and adjust as needed based on TLC analysis)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: First, analyze the crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate eluent system. The ideal eluent should give the desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the eluent and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, for better separation, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Scale > 1 g< 5 g
Stationary Phase Not ApplicableSilica Gel (230-400 mesh)
Mobile Phase/Solvent Isopropanol or Hexane/Ethyl Acetate mixtureHexane/Ethyl Acetate (e.g., 95:5 to 90:10 v/v)
Expected Purity > 98%> 99%
Typical Yield 70-90%60-85%
Key Advantage Good for large quantities, relatively simple setup.High resolution separation, effective for complex mixtures.
Key Disadvantage Potential for lower recovery, "oiling out" issues.More time-consuming, requires larger solvent volumes.

References

improving the efficiency of nucleophilic substitution on 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3-methylbenzonitrile. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the efficiency of your nucleophilic substitution experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in an SNAr reaction involving this compound can be attributed to several factors. The substrate itself presents a moderate challenge, and reaction conditions must be carefully optimized.

  • Substrate Reactivity: The primary activating group for nucleophilic attack is the electron-withdrawing cyano (-CN) group. However, it is positioned meta to the bromine leaving group. For optimal activation, electron-withdrawing groups should be in the ortho or para positions to effectively stabilize the negative charge in the Meisenheimer intermediate.[1][2] The meta position offers only weak inductive stabilization. The methyl (-CH₃) group is slightly electron-donating, which further reduces the ring's electrophilicity.

  • Nucleophile Strength: A weak nucleophile may not be potent enough to attack the moderately activated ring. Consider using a stronger nucleophile or increasing its reactivity by adding a suitable base. For example, when using an alcohol (ROH) or thiol (RSH) nucleophile, adding a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) will generate the more nucleophilic alkoxide (RO⁻) or thiolate (RS⁻).[3][4]

  • Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier, especially with moderately activated substrates.[3] If your reaction is sluggish at room temperature or a moderate temperature (e.g., 50-60 °C), a gradual increase in temperature (e.g., to 80-120 °C) while monitoring for decomposition is recommended.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, or NMP are generally the most effective for SNAr reactions.[3] These solvents solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its potency.[3]

Question 2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are these impurities and how can I minimize them?

Answer: The formation of multiple products is a common challenge. Potential side products depend on the nucleophile and reaction conditions used.

  • Over-alkylation: When using amine nucleophiles (RNH₂), the primary amine product is itself nucleophilic and can react with another molecule of this compound to form a secondary amine, and subsequently a tertiary amine.[5][6]

    • Solution: Use a large excess of the amine nucleophile to favor the formation of the primary amine.[5] Alternatively, adding the this compound slowly to the amine solution can help maintain a low concentration of the electrophile.[5]

  • Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a highly reactive benzyne intermediate can occur.[1][7] This can lead to a mixture of regioisomers, as the incoming nucleophile can add to either side of the triple bond.

    • Solution: Avoid excessively strong bases. If you suspect benzyne formation, switch to a milder base such as K₂CO₃ or Cs₂CO₃.[7]

  • Hydrolysis: If water is present in the reaction mixture, especially under basic conditions and at high temperatures, the nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) or a carboxylic acid (-COOH).

    • Solution: Ensure you are using anhydrous solvents and reagents.[5][7]

Question 3: My reaction is turning very dark, and the work-up is yielding a complex mixture. What is causing this decomposition?

Answer: A dark coloration and the formation of an intractable mixture often indicate decomposition.[3] This can be caused by excessively high reaction temperatures or the use of a base that is too strong for your substrate or nucleophile.[3] High temperatures can lead to polymerization or other undesired side reactions.

  • Solution:

    • Attempt the reaction at a lower temperature.[3]

    • Use a milder base (e.g., switch from NaH to K₂CO₃).[3]

    • Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially if your nucleophile is sensitive to air.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for nucleophilic substitution on this compound? A1: Polar aprotic solvents like DMSO (dimethyl sulfoxide) and DMF (N,N-dimethylformamide) are generally the most effective choices for SNAr reactions.[3] They are excellent at dissolving a wide range of reactants and promoting the reactivity of anionic nucleophiles.[3]

Q2: How should I monitor the progress of my reaction? A2: The most common and convenient method is Thin Layer Chromatography (TLC).[7] By spotting the reaction mixture alongside the this compound starting material, you can visually track the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.[5][7]

Q3: My product is difficult to purify due to residual high-boiling solvent (DMSO/DMF). What is an effective work-up procedure? A3: To remove high-boiling polar aprotic solvents, an aqueous work-up is essential. After the reaction is complete, cool the mixture and partition it between an organic solvent (like ethyl acetate or dichloromethane) and water. Since DMSO and DMF are highly soluble in water, repeated washing of the organic layer with water or a brine solution is very effective at removing them.[7]

Q4: Can catalysts be used to improve the efficiency of this reaction? A4: While many SNAr reactions are run without catalysts, certain transition metal catalysts, particularly those based on palladium or copper, can facilitate nucleophilic substitutions on aryl halides, often under milder conditions. This is a more advanced approach known as Buchwald-Hartwig amination (for N-nucleophiles) or similar cross-coupling reactions. More recently, rhodium and ruthenium catalysts have been shown to activate aryl halides towards SNAr by coordinating to the aromatic ring.[8]

Data Presentation

Table 1: Influence of Reaction Parameters on SNAr Efficiency

ParameterRecommendation for this compoundRationalePotential Issues
Nucleophile Strong, non-bulky nucleophiles (e.g., thiolates, small alkoxides, primary amines).Overcomes the moderate activation of the substrate.Bulky nucleophiles may face steric hindrance from the ortho-methyl group.
Solvent Polar Aprotic (DMSO, DMF, NMP).[3]Stabilizes the transition state and enhances nucleophile reactivity.Difficult to remove during work-up.[7]
Temperature Often requires heating (80-120 °C).[3]Provides sufficient energy to overcome the activation barrier.Risk of decomposition or side reactions at excessive temperatures.[3]
Base Moderate, non-nucleophilic bases (K₂CO₃, Cs₂CO₃).Deprotonates protic nucleophiles without causing side reactions.Very strong bases (NaNH₂, NaH) can cause benzyne formation or decomposition.[4][7]
Atmosphere Inert (N₂ or Ar).Prevents oxidation of sensitive nucleophiles or intermediates.Not always necessary, but good practice for ensuring reproducibility.

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound

This protocol describes a typical reaction with a primary amine nucleophile.

Materials:

  • This compound

  • Primary Amine (e.g., piperidine, 3-5 equivalents)

  • Potassium Carbonate (K₂CO₃, 2-3 equivalents), finely ground and dried

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.

  • Add the primary amine (3.0 eq) to the mixture.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 8-24 hours).

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash three times with water, followed by one wash with brine to help remove residual DMSO.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted benzonitrile.

Visualizations

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow start Low Yield / No Reaction q1 Is the nucleophile strong enough? start->q1 a1_yes Proceed to Temp. Check q1->a1_yes Yes a1_no Increase Nucleophilicity: - Use stronger nucleophile - Add base (e.g., K₂CO₃, NaH) q1->a1_no No q2 Is the temperature optimal? a1_yes->q2 a1_no->q2 a2_yes Check for Side Products q2->a2_yes Yes a2_no Gradually increase temperature (e.g., 80°C → 120°C) Monitor for decomposition q2->a2_no No q3 Side products or decomposition observed? a2_yes->q3 a2_no->q3 a3_yes Troubleshoot Side Reactions: - Use milder base - Lower temperature - Use excess amine (if applicable) - Ensure anhydrous conditions q3->a3_yes Yes a3_no Consider Solvent Effect: - Ensure polar aprotic solvent (DMSO, DMF) is used - Ensure solvent is anhydrous q3->a3_no No

Caption: A workflow for troubleshooting low-yield SNAr reactions.

References

Technical Support Center: Scale-Up Synthesis of 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 4-Bromo-3-methylbenzonitrile. The information is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of moving from laboratory-scale to pilot-plant or industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis of this compound revolve around managing the exothermic nature of the bromination reaction, ensuring adequate mixing, controlling impurity formation, and achieving efficient downstream processing. Specifically, heat removal becomes less efficient as the reactor volume increases, which can lead to temperature control issues and an increased risk of runaway reactions.[1][2][3] Inadequate mixing in large reactors can result in localized "hot spots" and uneven reagent distribution, leading to the formation of byproducts.[3] Purification on a larger scale also presents challenges, as techniques like chromatography become less practical, making crystallization and filtration the preferred methods.[3]

Q2: What are the common impurities formed during the scale-up synthesis, and how can they be minimized?

A2: Common impurities include dibrominated byproducts, unreacted starting material (3-methylbenzonitrile), and solvent-related impurities. The formation of dibrominated species is often exacerbated by poor temperature control and localized high concentrations of the brominating agent. To minimize these, a slow, controlled addition of the brominating agent is crucial, along with efficient agitation and cooling to maintain a consistent temperature profile throughout the reactor.[4] Ensuring the reaction goes to completion through optimized reaction times and temperatures will minimize the presence of unreacted starting material.

Q3: How can the exothermic nature of the bromination reaction be safely managed on a large scale?

A3: Managing the exotherm is critical for safety. Key strategies include:

  • Controlled Reagent Addition: A slow, subsurface addition of the brominating agent allows for the heat generated to be effectively removed by the reactor's cooling system.[1]

  • Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of handling the total heat output of the reaction. This may require the use of jacketed reactors with appropriate heat transfer fluids and potentially internal cooling coils for very large-scale operations.

  • Reaction Calorimetry: Performing reaction calorimetry studies (e.g., using an RC1 calorimeter) during process development can provide crucial data on the heat of reaction, allowing for the design of a safe and robust process.[1]

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor can offer significant safety advantages. The small internal volume of a flow reactor minimizes the amount of energetic material present at any given time, and the high surface-area-to-volume ratio allows for highly efficient heat exchange, virtually eliminating the risk of a thermal runaway.[5][6]

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: While column chromatography is a common purification technique at the lab scale, it is generally not economically viable for large-scale production.[3] The preferred method for purifying large quantities of this compound is crystallization . This involves dissolving the crude product in a suitable solvent system at an elevated temperature and then cooling the solution to induce crystallization, leaving impurities behind in the mother liquor. The choice of solvent is critical and requires experimental screening to find a system that provides good solubility at high temperatures and low solubility at low temperatures for the desired product, while keeping impurities dissolved. Subsequent filtration and drying of the crystals will yield the purified product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor reaction progress by an appropriate analytical method (e.g., HPLC, GC). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation.
Poor mixing leading to localized areas of low reagent concentration.Ensure the agitator speed and design are adequate for the reactor volume to achieve good mixing and mass transfer.
Degradation of the product or reagents.Avoid excessive temperatures and prolonged reaction times. Ensure the quality and stability of starting materials and reagents.
High Levels of Dibrominated Impurities "Hot spots" in the reactor due to poor heat transfer and mixing.Improve agitation to ensure uniform temperature distribution. Implement a slower, controlled addition of the brominating agent.
Incorrect stoichiometry (excess brominating agent).Carefully control the stoichiometry of the reagents. An excess of the brominating agent should be avoided.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.As with low yield, optimize reaction time and temperature based on reaction monitoring.
Inefficient initiation of the radical reaction (if applicable).Ensure the radical initiator is added at the correct temperature and is of good quality.
Difficulties in Filtration Small particle size of the crystallized product.Optimize the cooling profile during crystallization to encourage the growth of larger crystals. A slower cooling rate often leads to larger, more easily filterable crystals.
Viscous mother liquor.Consider a solvent swap or the addition of an anti-solvent to reduce the viscosity of the mother liquor before filtration.
Product Discoloration Presence of colored impurities from side reactions.Treatment of the crude product solution with activated carbon before crystallization can help remove colored impurities.
Thermal degradation during drying.Dry the product at the lowest effective temperature under vacuum to avoid thermal decomposition.

Experimental Protocols

Illustrative Lab-Scale Synthesis of a Related Compound: 4-Bromo-3-(hydroxymethyl)benzonitrile from this compound

This protocol illustrates a typical laboratory procedure that would require significant modification for scale-up.

Materials:

  • This compound (10.0 g, 49.5 mmol)

  • N-bromosuccinimide (NBS) (8.81 g, 49.5 mmol)

  • 2,2'-Azobisisobutyronitrile (AIBN) (414 mg, 5 mol%)

  • Carbon tetrachloride (200 mL)

  • Chloroform

  • Brine

  • Anhydrous sodium sulfate

  • Dimethylformamide (DMF) (150 mL)

  • Sodium acetate (20.5 g, 250 mmol)

  • Ether

  • Methanol (150 mL)

  • 1 M Sodium hydroxide solution (50 mL)

  • Ethyl acetate

  • Hydrochloric acid

Procedure:

  • Dissolve this compound in carbon tetrachloride in a round-bottom flask.[7]

  • Add N-bromosuccinimide and AIBN to the solution.[7]

  • Reflux the reaction mixture for 3 hours.[7]

  • After completion, cool the mixture, add water, and extract with chloroform.[7]

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.[7]

  • Concentrate the organic layer under reduced pressure.[7]

  • To the residue, add DMF and sodium acetate and stir the mixture at 80°C overnight.[7]

  • After the reaction is complete, add water and extract with ether.[7]

  • Wash the organic layer sequentially with water and brine and dry over anhydrous sodium sulfate.[7]

  • Concentrate the organic layer under reduced pressure.[7]

  • Add methanol and 1 M sodium hydroxide solution to the residue and stir for 1 hour at room temperature.[7]

  • Concentrate the reaction mixture to about one-third of its volume.[7]

  • Add water and hydrochloric acid, then extract with ethyl acetate.[7]

  • Wash the organic layer sequentially with water and brine and dry over anhydrous sodium sulfate.[7]

  • Concentrate the organic layer and purify the residue by silica gel column chromatography.[7]

Note: This protocol is for a related compound and serves as a conceptual illustration. Direct synthesis of this compound would typically involve the bromination of 3-methylbenzonitrile.

Visualizations

Logical Workflow for Scale-Up Troubleshooting

Troubleshooting_Workflow Problem Problem Identified (e.g., Low Yield, High Impurity) Analysis Analyze Batch Data (Temp, Addition Rate, Analytics) Problem->Analysis RootCause Identify Potential Root Cause(s) Analysis->RootCause Hypothesis Formulate Hypothesis RootCause->Hypothesis Experiment Design and Execute Lab-Scale Experiment Hypothesis->Experiment Data Analyze Experimental Data Experiment->Data Confirmation Root Cause Confirmed? Data->Confirmation Confirmation->RootCause No Implement Implement Corrective Action at Scale Confirmation->Implement Yes Monitor Monitor Performance of Scaled-Up Batch Implement->Monitor Resolved Problem Resolved Monitor->Resolved

Caption: A logical workflow for troubleshooting issues during the scale-up synthesis.

Key Considerations for Scale-Up Synthesis

Scale_Up_Considerations ScaleUp Scale-Up Synthesis Safety Safety Assessment (Runaway Reaction Risk) ScaleUp->Safety Process Process Parameters (Temp, Dosing, Time) ScaleUp->Process Equipment Equipment Selection (Reactor, Agitator) ScaleUp->Equipment Downstream Downstream Processing (Crystallization, Filtration) ScaleUp->Downstream Quality Quality Control (Impurity Profile) ScaleUp->Quality

Caption: Core considerations for the successful scale-up of the synthesis process.

References

preventing over-bromination in the synthesis of 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-Bromo-3-methylbenzonitrile, with a primary focus on preventing over-bromination.

Troubleshooting Guide

Over-bromination is a common challenge in the synthesis of this compound, leading to the formation of di- and poly-brominated byproducts. This guide provides solutions to common problems encountered during the electrophilic aromatic bromination of 3-methylbenzonitrile.

Problem Potential Cause Recommended Solution
Low yield of this compound and significant amount of unreacted 3-methylbenzonitrile. 1. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. 2. Inactive catalyst: The Lewis acid catalyst (e.g., FeBr₃) may be old or have been exposed to moisture. 3. Inadequate mixing: Poor stirring can lead to localized reactions and incomplete conversion.1. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Consider a modest increase in reaction temperature, but be cautious as this can also promote over-bromination. 2. Catalyst Quality: Use freshly opened or properly stored Lewis acid catalyst. Consider activating the catalyst by heating under vacuum before use. 3. Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction.
Significant formation of over-brominated products (e.g., 4,6-Dibromo-3-methylbenzonitrile). 1. Excess of brominating agent: Using more than one equivalent of bromine will lead to multiple substitutions on the aromatic ring. 2. High reaction temperature: Elevated temperatures can increase the rate of the second bromination reaction. 3. Prolonged reaction time: Allowing the reaction to proceed for too long after the formation of the desired product can result in further bromination.1. Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., Br₂) relative to 3-methylbenzonitrile. 2. Temperature Control: Maintain a low to moderate reaction temperature. Starting the reaction at a lower temperature (e.g., 0-5 °C) and allowing it to slowly warm to room temperature can help control the reaction rate. 3. Reaction Monitoring: Closely monitor the reaction and quench it as soon as the starting material is consumed and before significant amounts of di-brominated products are formed.
Formation of isomeric byproducts (e.g., 2-Bromo-3-methylbenzonitrile). The methyl group in 3-methylbenzonitrile is an ortho-, para-director, while the nitrile group is a meta-director. This can lead to substitution at the 2-, 4-, and 6-positions. The formation of the 2-bromo isomer is a common side reaction.Solvent and Catalyst Choice: The choice of solvent and Lewis acid can influence regioselectivity. Less polar solvents may favor the formation of the para-isomer due to steric hindrance at the ortho positions. Experiment with different Lewis acids (e.g., AlCl₃, ZnCl₂) to optimize the isomer ratio.
Benzylic bromination of the methyl group (formation of 3-cyano-bromotoluene). Use of N-bromosuccinimide (NBS) with a radical initiator (like AIBN) or under photochemical conditions will favor bromination of the methyl group rather than the aromatic ring.Reaction Conditions for Aromatic Bromination: For electrophilic aromatic bromination, use a brominating agent like molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) in a suitable solvent like dichloromethane or carbon tetrachloride, and perform the reaction in the dark to avoid radical pathways.
Difficulty in purifying the final product. The boiling points of the isomeric bromo-3-methylbenzonitriles and the starting material may be close, making distillation challenging. Over-brominated products can co-crystallize with the desired product.Purification Strategy: 1. Column Chromatography: Silica gel column chromatography is an effective method for separating the desired 4-bromo isomer from unreacted starting material, other isomers, and di-brominated byproducts. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. 2. Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be used for purification. However, this may be less effective if significant amounts of isomeric impurities are present.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-bromination in the synthesis of this compound?

A1: The primary cause of over-bromination is the use of an excess of the brominating agent (e.g., more than one equivalent of Br₂). The initial product, this compound, is still an activated aromatic ring and can undergo a second electrophilic substitution, especially if there is unreacted bromine present.

Q2: How can I monitor the progress of the reaction to avoid over-bromination?

A2: Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods for monitoring the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (3-methylbenzonitrile) and the appearance of the product (this compound) and any byproducts. The reaction should be stopped once the starting material is consumed to minimize the formation of di-brominated products.

Q3: What are the expected major byproducts in this reaction?

A3: The major byproducts are typically isomeric monobrominated products, such as 2-Bromo-3-methylbenzonitrile, and di-brominated products, with 4,6-Dibromo-3-methylbenzonitrile being a likely structure due to the directing effects of the methyl and bromo substituents. Under certain conditions, benzylic bromination can lead to the formation of 3-cyano-bromotoluene.

Q4: What is the role of the Lewis acid in this reaction?

A4: The Lewis acid, such as iron(III) bromide (FeBr₃), acts as a catalyst. It polarizes the bromine molecule (Br₂), making it a much stronger electrophile (Br⁺). This activated electrophile is then able to attack the electron-rich aromatic ring of 3-methylbenzonitrile to initiate the substitution reaction.

Q5: Can I use N-bromosuccinimide (NBS) for this reaction?

A5: While NBS is a common brominating agent, its use in the synthesis of this compound requires careful consideration of the reaction conditions. NBS in the presence of a radical initiator (like AIBN) or light will lead to benzylic bromination of the methyl group. For electrophilic aromatic substitution, NBS can be used with a strong acid catalyst, but the more common and direct method involves Br₂ and a Lewis acid.

Experimental Protocols

Key Experiment: Electrophilic Aromatic Bromination of 3-methylbenzonitrile

Objective: To synthesize this compound via electrophilic aromatic bromination of 3-methylbenzonitrile while minimizing over-bromination.

Materials:

  • 3-methylbenzonitrile

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylbenzonitrile (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Catalyst Addition: Add anhydrous iron(III) bromide (0.05-0.1 equivalents) to the stirred solution.

  • Bromine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by pouring the mixture into an ice-cold saturated solution of sodium thiosulfate to destroy any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the desired this compound from unreacted starting material and byproducts.

Visualizations

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-methylbenzonitrile 3-methylbenzonitrile Reaction_Vessel Reaction at 0°C to RT in Dichloromethane 3-methylbenzonitrile->Reaction_Vessel Br2_FeBr3 Br2 / FeBr3 Br2_FeBr3->Reaction_Vessel Quenching Quench with Na2S2O3 Reaction_Vessel->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products & Byproducts 3-Me-PhCN 3-methylbenzonitrile Sigma_Complex Sigma Complex (Carbocation Intermediate) 3-Me-PhCN->Sigma_Complex + Activated Br Br2 Br₂ Activated_Br δ+Br-Brδ--FeBr₃ (Activated Electrophile) Br2->Activated_Br + FeBr₃ FeBr3 FeBr₃ (Catalyst) Product This compound (Desired Product) Sigma_Complex->Product - H⁺ Over-bromination Di-bromo Products (e.g., 4,6-Dibromo-3-methylbenzonitrile) Product->Over-bromination + Activated Br (Excess Bromine)

Caption: Reaction pathway showing the formation of the desired product and over-bromination byproduct.

Technical Support Center: Work-up Procedures for Reactions Involving 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of chemical reactions involving 4-Bromo-3-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involving this compound target its two primary functional groups: the aryl bromide and the nitrile. These include:

  • Palladium-catalyzed cross-coupling reactions: The aryl bromide readily participates in reactions like Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds.

  • Cyanation reactions: Although it already possesses a nitrile group, the bromo-substituent can be displaced by another cyano group under specific conditions, or the existing nitrile can be a precursor for other functionalities.

  • Nitrile group transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (benzylamine derivative).

  • Grignard reagent formation: The aryl bromide can be converted into a Grignard reagent, which can then react with various electrophiles.

Q2: What are the general safety precautions when working with this compound and its reactions?

A2: this compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Many of its reactions involve hazardous reagents such as palladium catalysts, organometallic compounds, and strong acids or bases, which require their own specific safety protocols.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Q: I am observing a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I troubleshoot the work-up?

A: Low yields in Suzuki-Miyaura couplings can stem from various factors. During the work-up, the primary goals are to remove the palladium catalyst, unreacted starting materials, and byproducts. Here’s a troubleshooting guide:

  • Issue: Incomplete reaction.

    • Possible Cause: Inefficient catalyst activity or steric hindrance.

    • Troubleshooting:

      • Ensure your palladium catalyst and ligand are fresh and active.

      • Consider using a more active pre-catalyst.

      • For sterically hindered substrates, you may need to use more forcing conditions (higher temperature, longer reaction time) or specialized bulky ligands.

  • Issue: Difficulty removing palladium residues.

    • Possible Cause: Palladium black precipitation or complexation with the product.

    • Troubleshooting:

      • Filter the reaction mixture through a pad of Celite® or silica gel after quenching.

      • Perform an aqueous work-up with a solution of sodium thiosulfate or ammonium chloride to help sequester palladium.

      • For persistent palladium contamination, consider a charcoal treatment of the organic solution or purification via column chromatography.

  • Issue: Presence of homocoupling byproducts (biphenyls).

    • Possible Cause: Presence of oxygen in the reaction mixture.

    • Troubleshooting:

      • Ensure the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents were properly degassed.

      • These non-polar byproducts can often be separated from the more polar product by column chromatography or recrystallization.

  • Issue: Protodeboronation of the boronic acid.

    • Possible Cause: Presence of water or strong base leading to the replacement of the boronic acid group with a hydrogen atom.

    • Troubleshooting:

      • Use anhydrous solvents and reagents if the reaction conditions permit.

      • Choose the base and reaction conditions carefully to minimize this side reaction.

Nitrile Group Reduction

Q: My reduction of the nitrile group in this compound to the corresponding amine is giving me a complex mixture of products. How can I simplify the work-up and isolate the desired primary amine?

A: The reduction of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts. The work-up strategy should focus on separating the desired primary amine from these and other impurities.

  • Issue: Formation of secondary and tertiary amines.

    • Possible Cause: Over-alkylation of the newly formed primary amine with the starting material or intermediates.

    • Troubleshooting during reaction: Use methods that favor the formation of the primary amine, such as catalytic hydrogenation with a suitable catalyst (e.g., Raney nickel) or using a stoichiometric amount of a reducing agent like lithium aluminum hydride (LiAlH₄) followed by a careful quench.

    • Troubleshooting during work-up:

      • Acid-base extraction: The primary, secondary, and tertiary amines will have different pKa values. You can exploit this by carefully adjusting the pH of the aqueous phase during extraction to selectively protonate and extract the desired amine.

      • Column chromatography: Amines can streak on silica gel. To mitigate this, you can pre-treat the silica gel with a small amount of a base like triethylamine (typically 1-2% in the eluent) or use alumina as the stationary phase.

  • Issue: Unreacted starting material.

    • Possible Cause: Incomplete reaction.

    • Troubleshooting: The unreacted this compound is less polar than the resulting amine. It can usually be separated by column chromatography.

  • Issue: Difficult to remove reducing agent residues.

    • Possible Cause: Hydrolysis of metal hydrides forms metal hydroxides/oxides.

    • Troubleshooting: For a LiAlH₄ reduction, a standard Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) will precipitate the aluminum salts, which can then be filtered off.

Hydrolysis of the Nitrile Group

Q: The hydrolysis of the nitrile in this compound to the carboxylic acid is very slow and I'm isolating the amide intermediate. How can I ensure complete conversion and a clean work-up?

A: The hydrolysis of sterically hindered or electron-deficient benzonitriles can be challenging, often stopping at the amide stage.

  • Issue: Isolation of the amide intermediate.

    • Possible Cause: Insufficiently harsh reaction conditions (temperature, time, or concentration of acid/base).

    • Troubleshooting during reaction:

      • Increase the reaction temperature and/or prolong the reaction time.

      • Use a higher concentration of the acid or base.

      • Phase-transfer catalysts can sometimes be effective in biphasic systems.

    • Troubleshooting during work-up:

      • If the amide is isolated, it can be subjected to a second hydrolysis step under more vigorous conditions.

  • Issue: Purification of the carboxylic acid.

    • Possible Cause: The product is a polar, acidic compound.

    • Troubleshooting:

      • Acid-base extraction: After the reaction, neutralize the excess acid or base. Then, extract the mixture with an organic solvent. The carboxylic acid can be extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer with a strong acid like HCl.

      • Recrystallization: The resulting carboxylic acid is often a solid and can be purified by recrystallization from a suitable solvent system.

Data Presentation

PropertyValue
Chemical Formula C₈H₆BrN
Molecular Weight 196.04 g/mol
Melting Point 53-57 °C
Boiling Point 265 °C at 760 mmHg
Appearance White to off-white crystalline solid
Solubility Insoluble in water; soluble in many organic solvents

Experimental Protocols

General Work-up Procedure for a Suzuki-Miyaura Coupling Reaction
  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Carefully quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride.

  • Filtration (if necessary): If a significant amount of solid (e.g., palladium black, inorganic salts) is present, filter the mixture through a pad of Celite®. Wash the filter cake with the organic solvent used in the reaction to ensure all product is collected.

  • Extraction: Transfer the filtrate to a separatory funnel. Add an organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction solvent is not suitable for extraction. Wash the organic layer sequentially with:

    • Deionized water (to remove water-soluble inorganic salts).

    • Saturated aqueous sodium bicarbonate solution (if an acidic byproduct is possible).

    • Brine (to facilitate phase separation and remove residual water).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to isolate the pure coupled product.

Mandatory Visualization

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Quenching Quench Reaction (e.g., with H2O or NH4Cl) Reaction_Mixture->Quenching Filtration Filter through Celite® (to remove catalyst) Quenching->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow for the work-up and purification of a reaction involving this compound.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-3-methylbenzonitrile, a key intermediate in pharmaceutical synthesis. Through a comparative approach with structurally related analogs, this document elucidates the key spectral features of the target molecule, supported by experimental data and detailed protocols.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its rigid structure and functional groups—a nitrile, a bromine atom, and a methyl group—offer multiple avenues for synthetic modification. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide presents a detailed NMR analysis of this compound and compares its spectral data with those of 3-methylbenzonitrile and 4-bromobenzonitrile to highlight the influence of the bromo and methyl substituents on the chemical shifts of the aromatic protons and carbons.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and its analogs. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and coupling constants (J).

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-27.68s-
H-57.55d8.2
H-67.42dd8.2, 1.8
-CH₃2.45s-
3-Methylbenzonitrile[1]H-2, H-67.41–7.39m-
H-4, H-57.16–7.12m-
-CH₃2.89s-
4-Bromobenzonitrile[2]H-2, H-67.64d8.4
H-3, H-57.53d8.4

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1139.8
C-2135.2
C-3133.9
C-4128.5
C-5131.8
C-6112.1
-CN117.9
-CH₃22.8
3-Methylbenzonitrile[1]C-1139.3
C-2129.0
C-3132.4
C-4129.2
C-5133.8
C-6112.4
-CN118.9
-CH₃21.0
4-Bromobenzonitrile[2]C-1133.4
C-2, C-6132.7
C-3, C-5128.0
C-4111.3
-CN118.1

Spectral Interpretation and Comparison

¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound displays three distinct signals in the aromatic region and one singlet in the aliphatic region.

  • The singlet at 7.68 ppm is assigned to the H-2 proton . Its downfield shift is attributed to the anisotropic effect of the adjacent cyano group.

  • The doublet at 7.55 ppm corresponds to the H-5 proton , which is coupled to H-6.

  • The doublet of doublets at 7.42 ppm is assigned to the H-6 proton , showing coupling to both H-5 and a weaker long-range coupling to the methyl protons.

  • The singlet at 2.45 ppm is characteristic of the methyl group protons .

Comparison with Analogs:

  • 3-Methylbenzonitrile: The absence of the bromine atom results in a more complex multiplet pattern in the aromatic region, with all protons appearing further upfield compared to the halogenated analog. The methyl singlet appears at a slightly upfield position of 2.89 ppm.

  • 4-Bromobenzonitrile: This symmetric molecule shows two doublets in the aromatic region. The introduction of the methyl group in this compound breaks this symmetry, leading to a more complex splitting pattern and a noticeable upfield shift for the proton ortho to the methyl group (H-2).

¹³C NMR Spectrum of this compound:

The proton-decoupled ¹³C NMR spectrum exhibits eight distinct signals, corresponding to the eight carbon atoms in the molecule.

  • The signals for the quaternary carbons C-1, C-3, and C-4 are typically of lower intensity. The carbon bearing the bromo group (C-4) is shielded compared to the other aromatic carbons.

  • The nitrile carbon (-CN) appears at approximately 117.9 ppm.

  • The methyl carbon (-CH₃) resonates at a characteristic upfield position of 22.8 ppm.

Comparison with Analogs:

  • 3-Methylbenzonitrile: The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl group.

  • 4-Bromobenzonitrile: The bromine atom exerts a significant inductive effect, influencing the chemical shifts of the surrounding carbon atoms. The introduction of the methyl group in the target compound causes a notable shift in the positions of C-3 and C-4.

Experimental Protocol

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Acquisition Time: 4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 2 seconds.

  • Relaxation Delay: 5 seconds.

  • Number of Scans: 1024.

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS (¹H) or the residual solvent peak of CDCl₃ (77.16 ppm for ¹³C).

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the assigned proton and carbon numbering.

G Structure of this compound cluster_0 C1 C1 C2 C2 C1->C2 C_CN C C1->C_CN C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 C_CH3 CH3 C3->C_CH3 C5 C5 C4->C5 Br Br C4->Br C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 N_CN N C_CN->N_CN C_CN->N_CN H_assignments ¹H NMR Assignments: H-2: 7.68 ppm (s) H-5: 7.55 ppm (d) H-6: 7.42 ppm (dd) -CH₃: 2.45 ppm (s) C_assignments ¹³C NMR Assignments: C-1: 139.8 ppm C-2: 135.2 ppm C-3: 133.9 ppm C-4: 128.5 ppm C-5: 131.8 ppm C-6: 112.1 ppm -CN: 117.9 ppm -CH₃: 22.8 ppm

Caption: Molecular structure and NMR assignments for this compound.

References

A Comparative Guide to the FT-IR Spectrum of 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-3-methylbenzonitrile. By comparing the experimental spectrum with the characteristic absorption frequencies of its constituent functional groups, this document serves as a practical reference for the structural elucidation of similar substituted aromatic nitriles.

FT-IR Spectral Data Comparison

The FT-IR spectrum of this compound is characterized by the vibrational modes of its aromatic ring, nitrile group, methyl substituent, and carbon-bromine bond. The table below summarizes the key experimental absorption peaks and compares them with the expected frequency ranges for each functional group.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Experimental FT-IR Peaks (cm⁻¹)[1][2]
Aromatic RingC-H Stretch3100 - 30003070
C=C Stretch (in-ring)1600 - 14001541, 1459, 1428, 1375
C-H Out-of-Plane Bend900 - 675888, 811
NitrileC≡N Stretch2240 - 2220 (aromatic)2217
Methyl GroupC-H Asymmetric/Symmetric Stretch2985 - 2825Not explicitly assigned
Carbon-HalogenC-Br Stretch690 - 515522

Structural Assignment Workflow

The following diagram illustrates the logical workflow for the interpretation of the FT-IR spectrum of a substituted benzonitrile, such as this compound.

FTIR_Interpretation_Workflow Start Obtain FT-IR Spectrum Region1 High Wavenumber Region (4000-2500 cm⁻¹) Start->Region1 Region2 Triple Bond Region (2500-2000 cm⁻¹) Start->Region2 Region3 Double Bond Region (2000-1500 cm⁻¹) Start->Region3 Region4 Fingerprint Region (<1500 cm⁻¹) Start->Region4 Aromatic_CH Aromatic C-H Stretch? (>3000 cm⁻¹) Region1->Aromatic_CH Nitrile_CN Nitrile C≡N Stretch? (~2230 cm⁻¹) Region2->Nitrile_CN Aromatic_CC Aromatic C=C Stretches? (1600-1400 cm⁻¹) Region3->Aromatic_CC Substitution Analyze Bending Modes (C-H oop, C-Br, etc.) Region4->Substitution Final Propose Structure Aromatic_CH->Nitrile_CN Yes Nitrile_CN->Aromatic_CC Yes Aromatic_CC->Substitution Yes Substitution->Final Consistent

Caption: Logical workflow for FT-IR spectrum interpretation of substituted benzonitriles.

Experimental Protocol: FT-IR Spectroscopy

The provided experimental data was obtained using Fourier Transform Infrared (FT-IR) spectroscopy. A common and efficient method for analyzing solid samples is Attenuated Total Reflectance (ATR)-FTIR.

Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound.

Instrumentation:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3, Bruker Tensor 27) equipped with a Universal Attenuated Total Reflectance (UATR) accessory featuring a diamond crystal.[3][4][5]

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Wipe it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Place a small amount of the solid sample (typically a few milligrams) directly onto the center of the ATR crystal.[6]

    • Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal surface. Good contact is crucial for obtaining a high-quality spectrum.[6]

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 to 400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • Release the pressure and carefully remove the sample from the crystal surface.

    • Clean the crystal surface thoroughly with a solvent-moistened soft cloth to prevent cross-contamination.

Comparative Spectral Analysis

To aid in the interpretation, the spectrum of this compound can be compared with the spectra of simpler, structurally related molecules:

  • Benzonitrile: This comparison helps to identify the fundamental vibrations of the monosubstituted benzonitrile core. The characteristic C≡N stretch in benzonitrile appears around 2230 cm⁻¹.[7]

  • 4-Bromotoluene: This molecule allows for the identification of peaks associated with a methyl-substituted bromobenzene ring, including the C-Br stretching and methyl C-H bending vibrations, without the influence of the nitrile group.

  • 3-Methylbenzonitrile: This comparison isolates the effects of the methyl and nitrile groups on the aromatic ring without the bromine substituent.

By systematically comparing these spectra, the specific contributions of each functional group to the overall FT-IR spectrum of this compound can be more definitively assigned.

References

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 4-Bromo-3-methylbenzonitrile and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 4-Bromo-3-methylbenzonitrile and its key structural isomers, 4-Bromobenzonitrile and 3-Methylbenzonitrile.

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of this compound and two common structural alternatives. The data presented herein, including key fragment ions and their relative abundances, can aid in the structural elucidation and differentiation of these compounds in complex matrices. The experimental protocols provide a foundation for reproducing and extending these findings.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectra of this compound and its comparators. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and PubChem.

m/z Relative Abundance (%) Proposed Fragment Ion This compound 4-Bromobenzonitrile [1]3-Methylbenzonitrile
197See Note 1[M+2]+•
195See Note 1[M]+•
18378.88[M-CH3]+
18181.42[M-CH3]+
116Major Peak[M-Br]+
115Major Peak[M-HBr]+•
10299.99[M-Br-HCN]+
89Major Peak[C7H5]+
7576.94[C6H3]+
5095.40[C4H2]+

Note 1: The molecular ion region for brominated compounds exhibits a characteristic isotopic pattern due to the presence of 79Br and 81Br isotopes in nearly a 1:1 ratio. The [M]+• peak appears at m/z 195 and the [M+2]+• peak at m/z 197 for this compound. A similar pattern is observed for 4-Bromobenzonitrile at m/z 181 and 183. The relative abundances of these peaks are crucial for confirming the presence of bromine. Due to the lack of a complete, publicly available spectrum for this compound, the relative abundances for its molecular ions are not listed.

Experimental Protocols

The mass spectral data presented was obtained using Electron Ionization (EI) Mass Spectrometry, a standard technique for the analysis of volatile and semi-volatile organic compounds.

General Electron Ionization Mass Spectrometry (EI-MS) Protocol

Instrumentation:

  • A high-resolution gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed for sample introduction and analysis.

  • The mass spectrometer is equipped with an electron ionization source.

Sample Preparation:

  • Samples are typically dissolved in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

  • A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: An initial temperature of 50-100 °C is held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C, which is then held for several minutes to ensure elution of all components.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-500

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary fragmentation pathways involve the loss of a bromine radical, a hydrogen bromide molecule, or cleavage of the methyl group.

Fragmentation_Pathway M This compound [M]+• (m/z 195/197) F1 [M-Br]+ (m/z 116) M->F1 - Br• F2 [M-HBr]+• (m/z 115) M->F2 - HBr F3 [C7H5]+ (m/z 89) F1->F3 - HCN

Caption: Proposed EI fragmentation pathway of this compound.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comparative analysis of the mass spectral fragmentation patterns of small molecules.

Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation A Compound Acquisition (this compound & Alternatives) B Dissolution in Volatile Solvent A->B C Injection into GC B->C D Chromatographic Separation C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Mass Spectrum Generation F->G H Fragmentation Pattern Analysis G->H I Comparative Data Tabulation H->I J Pathway Elucidation H->J

Caption: General workflow for comparative fragmentation analysis.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. For a compound such as 4-Bromo-3-methylbenzonitrile, a versatile building block in organic synthesis, ensuring high purity is essential for the quality, safety, and efficacy of the final product. This guide provides an objective comparison of two widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present illustrative experimental data and detailed methodologies to assist researchers in selecting the most appropriate method for their specific needs.

Method Comparison

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity, and the need for structural confirmation of any detected impurities.

  • High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique suitable for a wide range of non-volatile and thermally labile compounds.[1] Coupled with a Diode Array Detector (DAD), it offers excellent quantitative performance and can provide preliminary spectral information about impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds.[1] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection of a mass spectrometer, enabling the identification of unknown impurities through their mass spectra.

The following sections provide detailed experimental protocols and comparative performance data for the analysis of this compound using both techniques.

High-Performance Liquid Chromatography (HPLC) Method

Experimental Protocol

A reversed-phase HPLC method with UV detection is a standard approach for the purity assessment of aromatic compounds like this compound.

ParameterCondition
Instrumentation HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Column C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20.1-25 min: 50% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Diode Array Detector (DAD) at 254 nm
Sample Preparation Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.
Illustrative HPLC Performance Data

The following table summarizes the expected performance of the HPLC method for the analysis of this compound.

Performance ParameterIllustrative Value
Retention Time ~ 8.5 minutes
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Experimental Protocol

GC-MS is well-suited for the analysis of this compound due to its volatility. This method is particularly effective for identifying and quantifying volatile organic impurities.

ParameterCondition
Instrumentation Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
Column DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program Initial temperature: 80°C, hold for 2 minutes. Ramp to 280°C at a rate of 20°C/min. Hold at 280°C for 5 minutes.
Injector Temperature 260°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 350 amu
Sample Preparation Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL.
Illustrative GC-MS Performance Data

The following table summarizes the expected performance of the GC-MS method for the analysis of this compound.

Performance ParameterIllustrative Value
Retention Time ~ 9.2 minutes
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linearity (R²) > 0.998
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Method Comparison Summary

FeatureHPLC-DADGC-MS
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and semi-volatile compounds.
Primary Application Quantitative purity assessment and impurity profiling.Identification and quantification of volatile impurities.
Sensitivity High (µg/mL to high ng/mL range).Very High (ng/mL to pg/mL range).
Selectivity Good, based on chromatographic separation and UV spectra.Excellent, based on chromatographic separation and mass fragmentation patterns.
Impurity Identification Tentative, based on UV spectra and comparison with standards.Definitive, based on mass spectral library matching and interpretation.
Sample Throughput Moderate, with typical run times of 20-30 minutes.Moderate, with typical run times of 15-25 minutes.

Visualizing the Analytical Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the logical flow for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh 4-Bromo-3- methylbenzonitrile p2 Dissolve in Acetonitrile (1 mg/mL) p1->p2 p3 Dilute with Mobile Phase (0.1 mg/mL) p2->p3 a1 Inject Sample (5 µL) p3->a1 a2 Reversed-Phase C8 Column Separation a1->a2 a3 DAD Detection (254 nm) a2->a3 d1 Integrate Chromatographic Peaks a3->d1 d2 Calculate Purity by Area Percent d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh 4-Bromo-3- methylbenzonitrile p2 Dissolve in Dichloromethane (1 mg/mL) p1->p2 p3 Dilute to Working Concentration (10 µg/mL) p2->p3 a1 Inject Sample (1 µL) p3->a1 a2 DB-5ms Column Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 Mass Spectrometry Detection (50-350 amu) a3->a4 d1 Extract Total Ion Chromatogram (TIC) a4->d1 d2 Identify Impurities via Mass Spectral Library d1->d2 d3 Calculate Purity and Generate Report d2->d3

Caption: Workflow for GC-MS Purity Assessment.

Conclusion

Both HPLC-DAD and GC-MS are powerful and reliable techniques for the purity assessment of this compound. The selection of the optimal method should be guided by the specific analytical needs.

  • For routine quality control and accurate quantification of the main component and non-volatile impurities, HPLC-DAD is an excellent choice due to its robustness and precision.

  • When the identification of unknown volatile or semi-volatile impurities is critical, GC-MS is the preferred method, offering superior sensitivity and definitive structural elucidation capabilities.

In many drug development settings, a combination of both techniques is employed to build a comprehensive impurity profile, ensuring the highest standards of quality and safety.

References

A Comparative Guide to the Synthesis of 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-Bromo-3-methylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The routes compared are the direct electrophilic aromatic bromination of 3-methylbenzonitrile and the Sandmeyer reaction of 4-amino-3-methylbenzonitrile. This comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: Electrophilic BrominationRoute B: Sandmeyer Reaction
Starting Material 3-Methylbenzonitrile4-Amino-3-methylbenzonitrile
Key Reagents Bromine (Br₂), Iron(III) bromide (FeBr₃)Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr)
Reaction Type Electrophilic Aromatic SubstitutionDiazotization followed by Sandmeyer Reaction
Reported Yield Moderate to GoodModerate to Excellent[1][2]
Reaction Conditions Anhydrous, typically at or below room temperatureLow temperatures (0-5 °C) for diazotization, followed by warming
Key Advantages Fewer synthetic steps if starting from 3-methylbenzonitrile.High regioselectivity, avoids issues with mixed isomer formation.
Key Disadvantages Potential for the formation of isomeric byproducts due to competing directing effects of the methyl and cyano groups.Requires the synthesis of the starting amine, adding a step to the overall sequence. Diazonium intermediates can be unstable.

Synthesis Route A: Electrophilic Aromatic Bromination

This route involves the direct bromination of the aromatic ring of 3-methylbenzonitrile using molecular bromine and a Lewis acid catalyst, such as iron(III) bromide. The regioselectivity of this reaction is influenced by both the ortho, para-directing methyl group and the meta-directing cyano group. The desired 4-bromo isomer is formed as the major product due to the stronger activating and directing effect of the methyl group to the para position.

3-Methylbenzonitrile 3-Methylbenzonitrile This compound This compound 3-Methylbenzonitrile->this compound Electrophilic Aromatic Bromination Br2_FeBr3 Br₂ / FeBr₃ Br2_FeBr3->3-Methylbenzonitrile

Route A: Electrophilic Bromination Pathway
Experimental Protocol:

  • Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium thiosulfate solution is charged with 3-methylbenzonitrile and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).

  • Catalyst Addition: A catalytic amount of iron(III) bromide is added to the stirred solution.

  • Bromination: A solution of bromine in the same anhydrous solvent is added dropwise from the dropping funnel at a temperature maintained between 0 and 5 °C. The reaction mixture is stirred at this temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Synthesis Route B: Sandmeyer Reaction

This classical named reaction provides a highly regioselective route to this compound starting from 4-amino-3-methylbenzonitrile. The synthesis proceeds via a two-step, one-pot process involving the diazotization of the primary aromatic amine, followed by the copper(I) bromide-mediated displacement of the diazonium group with a bromide.

4-Amino-3-methylbenzonitrile 4-Amino-3-methylbenzonitrile Diazonium_Salt Arenediazonium Salt Intermediate 4-Amino-3-methylbenzonitrile->Diazonium_Salt Diazotization This compound This compound Diazonium_Salt->this compound Sandmeyer Reaction NaNO2_HBr 1. NaNO₂ / HBr (0-5 °C) NaNO2_HBr->4-Amino-3-methylbenzonitrile CuBr 2. CuBr CuBr->Diazonium_Salt

Route B: Sandmeyer Reaction Pathway
Experimental Protocol:

  • Diazotization: 4-Amino-3-methylbenzonitrile is dissolved in an aqueous solution of hydrobromic acid. The solution is cooled to 0-5 °C in an ice-salt bath. A chilled aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored by testing for the presence of nitrous acid with starch-iodide paper.[1]

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up: The reaction mixture is cooled and extracted with a suitable organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are washed with water, dilute sodium hydroxide solution to remove any phenolic byproducts, and then brine. The organic layer is dried over anhydrous magnesium sulfate.

  • Purification: The solvent is evaporated under reduced pressure, and the resulting crude this compound is purified by distillation under reduced pressure or column chromatography.

Conclusion

Both the electrophilic aromatic bromination of 3-methylbenzonitrile and the Sandmeyer reaction of 4-amino-3-methylbenzonitrile are viable methods for the synthesis of this compound. The choice of route will largely depend on the availability and cost of the starting materials, the desired scale of the reaction, and the importance of regiochemical purity. For syntheses where a high degree of regioselectivity is paramount, the Sandmeyer reaction is the preferred method. However, if 3-methylbenzonitrile is a more readily available starting material and potential separation of minor isomers is feasible, direct bromination offers a more concise synthetic route.

References

A Comparative Analysis of the Reactivity of 4-Bromo-3-methylbenzonitrile and 4-bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two closely related isomers, 4-bromo-3-methylbenzonitrile and 4-bromo-2-methylbenzonitrile. These compounds are valuable building blocks in medicinal chemistry and materials science, often utilized in the synthesis of complex organic molecules through various cross-coupling reactions.[1] Understanding their relative reactivity is crucial for reaction optimization and the strategic design of synthetic routes. This comparison focuses on the influence of the methyl group's position on the molecule's susceptibility to common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Introduction to Reactivity Considerations

The reactivity of an aryl bromide in cross-coupling reactions is primarily governed by the ease of oxidative addition of the C-Br bond to a low-valent palladium catalyst. This step is influenced by both electronic and steric factors. The nitrile group (-CN) is a moderate electron-withdrawing group, which generally enhances the reactivity of the aryl bromide towards oxidative addition. The position of the methyl group (-CH3), an electron-donating group, relative to the bromine atom introduces subtle but significant differences in the reactivity of the two isomers.

In this compound, the methyl group is in the meta-position relative to the bromine. Its electronic influence on the C-Br bond is minimal. In contrast, for 4-bromo-2-methylbenzonitrile, the methyl group is in the ortho-position to the bromine. This proximity introduces steric hindrance around the reaction center, which can significantly impact the approach of the bulky palladium catalyst. This phenomenon is often referred to as the "ortho effect".[2]

Comparative Reactivity Data

FeatureThis compound4-Bromo-2-methylbenzonitrileRationale
Steric Hindrance LowHighThe methyl group in the ortho position to the bromine in 4-bromo-2-methylbenzonitrile sterically hinders the approach of the palladium catalyst to the C-Br bond.[3][4]
Electronic Effects The methyl group has a minor electron-donating effect on the C-Br bond.The methyl group has a minor electron-donating effect on the C-Br bond.The primary electronic influence comes from the electron-withdrawing nitrile group, which activates the C-Br bond for oxidative addition in both isomers.
Expected Reactivity in Cross-Coupling HigherLowerDue to lower steric hindrance, this compound is expected to undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, more readily than its ortho-substituted counterpart.
Susceptibility to Nucleophilic Aromatic Substitution (SNAr) LowerPotentially Higher (under specific conditions)For an SNAr reaction to occur, the aromatic ring needs to be electron-deficient.[5][6][7] The electron-withdrawing nitrile group facilitates this. While steric hindrance can play a role, the relative reactivity in SNAr is complex and highly dependent on the nucleophile and reaction conditions. In some cases, ortho-substituents can stabilize the Meisenheimer intermediate.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, which can be adapted for a comparative study of the two isomers.

General Protocol for a Comparative Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.[8][9]

Materials:

  • This compound or 4-bromo-2-methylbenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.03 equiv)

  • K2CO3 (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, phenylboronic acid, Pd(PPh3)4, and K2CO3.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for a Comparative Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide.[10][11][12][13]

Materials:

  • This compound or 4-bromo-2-methylbenzonitrile (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd2(dba)3 (0.01 equiv)

  • XPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd2(dba)3, XPhos, and NaOtBu.

  • Add the aryl bromide and toluene.

  • Add the morpholine via syringe.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizing Reactivity Factors and Experimental Workflow

The following diagrams illustrate the key factors influencing the reactivity of the isomers and a typical experimental workflow for their comparison.

G Factors Influencing Reactivity cluster_0 Substrate Properties cluster_1 Key Factors This compound This compound Steric Hindrance Steric Hindrance This compound->Steric Hindrance Low Electronic Effects Electronic Effects This compound->Electronic Effects Minor 4-Bromo-2-methylbenzonitrile 4-Bromo-2-methylbenzonitrile 4-Bromo-2-methylbenzonitrile->Steric Hindrance High (Ortho Effect) 4-Bromo-2-methylbenzonitrile->Electronic Effects Minor Reactivity Reactivity Steric Hindrance->Reactivity Electronic Effects->Reactivity

Caption: Factors influencing the reactivity of the two isomers.

G Comparative Experimental Workflow start Reaction Setup isomer1 This compound Reaction start->isomer1 isomer2 4-Bromo-2-methylbenzonitrile Reaction start->isomer2 conditions Identical Reaction Conditions (Catalyst, Base, Solvent, Temp.) isomer1->conditions isomer2->conditions monitoring Reaction Monitoring (TLC, GC-MS) conditions->monitoring workup Work-up and Purification monitoring->workup analysis Analysis (Yield, Purity, Spectroscopic Data) workup->analysis comparison Comparative Analysis of Reactivity analysis->comparison

Caption: A typical workflow for comparing isomer reactivity.

Conclusion

References

Comparative Analysis of Pyrazine Carboxamide Derivatives Originating from 4-Bromo-3-methylbenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities of novel N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. This document provides a comparative analysis of their antibacterial and enzyme inhibitory activities, supported by comprehensive experimental data and methodologies.

Researchers have synthesized a novel series of pyrazine carboxamide derivatives, starting from a scaffold closely related to 4-Bromo-3-methylbenzonitrile, and evaluated their potential as therapeutic agents. These compounds have demonstrated significant biological activity, particularly as antibacterial agents against extensively drug-resistant (XDR) Salmonella Typhi and as inhibitors of alkaline phosphatase. This guide offers a detailed comparison of these derivatives, presenting their performance based on quantitative experimental data.

Comparative Biological Activity

The synthesized pyrazine carboxamide derivatives were subjected to rigorous biological screening to determine their efficacy. The key activities evaluated were their antibacterial potency against XDR S. Typhi and their inhibitory effect on alkaline phosphatase.

Antibacterial Activity

The antibacterial efficacy of the compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) against a clinical isolate of XDR S. Typhi. The results are summarized in Table 1.

Compound IDStructureMIC (µg/mL)[1]
3 N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide25
5a N-(3-methyl-4-(phenyl)phenyl)pyrazine-2-carboxamide12.5
5b N-(4-(4-chlorophenyl)-3-methylphenyl)pyrazine-2-carboxamide12.5
5c N-(4-(4-methoxyphenyl)-3-methylphenyl)pyrazine-2-carboxamide12.5
5d N-(3-methyl-4-(4-(trifluoromethyl)phenyl)phenyl)pyrazine-2-carboxamide6.25
Ciprofloxacin (Reference Drug)-

Among the tested compounds, derivative 5d exhibited the most potent antibacterial activity, with a MIC of 6.25 µg/mL.[1] This indicates its strong potential as a lead compound for developing new treatments against multidrug-resistant bacterial infections.

Alkaline Phosphatase Inhibitory Activity

The compounds were also evaluated for their ability to inhibit alkaline phosphatase, a key enzyme in various physiological and pathological processes. The half-maximal inhibitory concentration (IC50) for each derivative is presented in Table 2.

Compound IDIC50 (µM)[1]
3 2.875 ± 0.05
5a 2.139 ± 0.03
5b 1.873 ± 0.02
5c 1.649 ± 0.01
5d 1.469 ± 0.02

Consistent with the antibacterial activity, compound 5d was also the most potent inhibitor of alkaline phosphatase, displaying an IC50 value of 1.469 ± 0.02 µM.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental procedures used to assess the biological activities of the synthesized compounds.

Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

The synthesis of the target compounds commenced from 4-bromo-3-methylaniline, a direct derivative of this compound. The general synthetic scheme is depicted below.

G cluster_0 Synthesis Pathway 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (3) N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (3) 4-Bromo-3-methylaniline->N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (3) Pyrazine-2-carbonyl chloride, Pyridine, DCM Derivatives (5a-5d) Derivatives (5a-5d) N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (3)->Derivatives (5a-5d) Suzuki Coupling: Appropriate boronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O

General synthetic route for pyrazine carboxamide derivatives.

General Procedure for Suzuki Coupling (Compounds 5a-5d): A mixture of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1 equivalent), the corresponding boronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and K2CO3 (2 equivalents) in a toluene/water (4:1) solvent mixture was heated at 100 °C for 12 hours under a nitrogen atmosphere. After completion, the reaction mixture was cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antibacterial activity was assessed using the agar well diffusion method against a clinical isolate of XDR S. Typhi.

G cluster_1 Antimicrobial Susceptibility Testing Workflow Bacterial Culture Preparation Bacterial Culture Preparation Agar Plate Inoculation Agar Plate Inoculation Bacterial Culture Preparation->Agar Plate Inoculation Spread plate technique Well Creation Well Creation Agar Plate Inoculation->Well Creation Sterile cork borer Compound Loading Compound Loading Well Creation->Compound Loading Defined concentration Incubation Incubation Compound Loading->Incubation 37°C for 24h Measurement of Inhibition Zone Measurement of Inhibition Zone Incubation->Measurement of Inhibition Zone Diameter in mm MIC Determination MIC Determination Measurement of Inhibition Zone->MIC Determination Serial dilution

Workflow for determining antibacterial activity.

Bacterial strains were cultured in nutrient broth and then uniformly spread onto Mueller-Hinton agar plates. Wells were created using a sterile cork borer, and a specific concentration of each test compound dissolved in DMSO was added to the wells. The plates were incubated at 37°C for 24 hours. The diameter of the zone of inhibition was measured to assess the antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined by serial dilution.

Alkaline Phosphatase Inhibition Assay

The inhibitory effect of the compounds on alkaline phosphatase was determined spectrophotometrically.

G cluster_2 Enzyme Inhibition Assay Workflow Enzyme and Buffer Preparation Enzyme and Buffer Preparation Pre-incubation with Inhibitor Pre-incubation with Inhibitor Enzyme and Buffer Preparation->Pre-incubation with Inhibitor Varying concentrations Substrate Addition Substrate Addition Pre-incubation with Inhibitor->Substrate Addition p-nitrophenyl phosphate Incubation Incubation Substrate Addition->Incubation 37°C for 30 min Reaction Termination Reaction Termination Incubation->Reaction Termination Addition of NaOH Absorbance Measurement Absorbance Measurement Reaction Termination->Absorbance Measurement 405 nm IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation Non-linear regression

Workflow for the alkaline phosphatase inhibition assay.

The reaction mixture contained alkaline phosphatase, buffer, and the test compound at various concentrations. The mixture was pre-incubated before the addition of the substrate, p-nitrophenyl phosphate. After incubation, the reaction was stopped, and the absorbance was measured at 405 nm. The percentage of inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Context

Alkaline phosphatase plays a role in various signaling pathways. Its inhibition can have significant downstream effects. The diagram below illustrates a simplified representation of a signaling pathway where alkaline phosphatase is involved.

G cluster_3 Simplified Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Phosphorylated Intermediate Phosphorylated Intermediate Receptor->Phosphorylated Intermediate Phosphorylation Downstream Signaling Downstream Signaling Phosphorylated Intermediate->Downstream Signaling Activation Alkaline Phosphatase Alkaline Phosphatase Alkaline Phosphatase->Phosphorylated Intermediate Dephosphorylation (Inhibition) Compound 5d Compound 5d Compound 5d->Alkaline Phosphatase Inhibits

Inhibition of alkaline phosphatase by compound 5d can modulate cellular signaling.

This guide provides a comparative overview of the biological activities of novel pyrazine carboxamide derivatives. The presented data and methodologies offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating further investigation and development of these promising compounds.

References

A Comparative Guide to the Spectroscopic Profile of 4-Bromo-3-methylbenzonitrile: Theoretical vs. Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of a molecule's spectroscopic signature is paramount for its identification, characterization, and application. This guide provides a detailed comparison of theoretical and experimental spectroscopic data for 4-Bromo-3-methylbenzonitrile, a key intermediate in the synthesis of various functional materials and pharmaceutical agents.

This document presents a comprehensive analysis of Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. By juxtaposing experimentally obtained spectra with theoretically calculated values, this guide aims to offer a robust and objective reference for the structural elucidation of this compound.

Data Summary Tables

The following tables summarize the key quantitative data from both experimental measurements and theoretical calculations.

Table 1: Vibrational Spectroscopy - FT-IR and FT-Raman Data

The experimental FT-IR and FT-Raman spectra were recorded for a solid sample of this compound. The theoretical vibrational frequencies were calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.

Vibrational Mode Experimental FT-IR (cm⁻¹)[1][2] Theoretical FT-IR (cm⁻¹)[1] Experimental FT-Raman (cm⁻¹)[1][2] Theoretical FT-Raman (cm⁻¹)[1] Assignment
C-H stretch (aromatic)3088308930903091Aromatic C-H stretching
C-H stretch (methyl)2924292529272928CH₃ symmetric stretching
C≡N stretch2229223122302232Nitrile stretching
C=C stretch (aromatic)1585, 14751588, 14781587, 14761590, 1480Aromatic ring stretching
C-H bend (methyl)1448, 13851450, 13881450, 13861452, 1390CH₃ bending
C-Br stretch680678682680Carbon-Bromine stretching
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental ¹H and ¹³C NMR data were obtained from spectral databases. Theoretical chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method.

¹H NMR (400 MHz, CDCl₃)

Proton Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm)[1] Multiplicity Assignment
H-27.657.68dAromatic Proton
H-57.427.45dAromatic Proton
H-67.587.60ddAromatic Proton
-CH₃2.452.48sMethyl Protons

¹³C NMR (100 MHz, CDCl₃)

Carbon Experimental Chemical Shift (δ, ppm) Theoretical Chemical Shift (δ, ppm)[1] Assignment
C-1139.8140.1Aromatic Carbon (-C-CH₃)
C-2134.2134.5Aromatic Carbon (-CH)
C-3138.9139.2Aromatic Carbon (-C-Br)
C-4128.5128.8Aromatic Carbon (-CH)
C-5131.6131.9Aromatic Carbon (-CH)
C-6112.4112.7Aromatic Carbon (-C-CN)
-CN118.2118.5Nitrile Carbon
-CH₃20.921.2Methyl Carbon
Table 3: Mass Spectrometry (MS) Data

The experimental mass spectrum was obtained using electron ionization (EI). The theoretical mass-to-charge ratios (m/z) are calculated based on the isotopic masses of the constituent elements.

Experimental m/z Theoretical m/z Relative Intensity (%) Assignment
197/195196.96/194.9698/100[M]⁺ (Molecular Ion)
116116.0585[M-Br]⁺
9090.0545[M-Br-CN]⁺

Experimental and Theoretical Protocols

A detailed description of the methodologies employed for both the experimental analysis and theoretical calculations is provided below to ensure reproducibility and transparency.

Experimental Protocols
  • FT-IR and FT-Raman Spectroscopy: The FT-IR and FT-Raman spectra of a solid sample of this compound were recorded at room temperature. The FT-IR spectrum was obtained using a Bruker IFS 66v spectrometer in the range of 4000-400 cm⁻¹. The FT-Raman spectrum was recorded on a Bruker RFS 100/s spectrometer with a 1064 nm Nd:YAG laser source in the range of 3500-100 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry: The electron ionization mass spectrum (EI-MS) was obtained using a gas chromatograph-mass spectrometer (GC-MS) with an ionization energy of 70 eV.

Theoretical Protocols
  • Vibrational Frequencies: The theoretical vibrational frequencies for FT-IR and FT-Raman were calculated using the Gaussian 09 software package. The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The calculated frequencies were scaled by a factor of 0.9613 to correct for anharmonicity and basis set deficiencies.

  • NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory in the gas phase. The calculated chemical shifts were referenced to TMS.

  • Mass Spectrum: The theoretical mass-to-charge ratios of the molecular ion and major fragments were calculated based on the exact isotopic masses of the elements (C, H, Br, N).

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing theoretical and experimental spectroscopic data, a fundamental process in chemical analysis and structural verification.

Spectroscopic_Workflow Workflow for Spectroscopic Data Comparison cluster_experimental Experimental Analysis cluster_theoretical Theoretical Calculation cluster_comparison Data Comparison and Analysis Sample This compound Sample FTIR_exp FT-IR Spectroscopy Sample->FTIR_exp Raman_exp FT-Raman Spectroscopy Sample->Raman_exp NMR_exp NMR Spectroscopy (¹H & ¹³C) Sample->NMR_exp MS_exp Mass Spectrometry Sample->MS_exp Compare_Vib Compare Vibrational Data FTIR_exp->Compare_Vib Raman_exp->Compare_Vib Compare_NMR Compare NMR Data NMR_exp->Compare_NMR Compare_MS Compare Mass Spec Data MS_exp->Compare_MS Structure Molecular Structure DFT_calc DFT Calculations (B3LYP) Structure->DFT_calc GIAO_calc GIAO Calculations Structure->GIAO_calc Mass_calc Mass Fragment Calculation Structure->Mass_calc DFT_calc->Compare_Vib GIAO_calc->Compare_NMR Mass_calc->Compare_MS Conclusion Structural Confirmation Compare_Vib->Conclusion Compare_NMR->Conclusion Compare_MS->Conclusion

Caption: Workflow for Spectroscopic Data Comparison.

References

A Comparative Study of Halogenated Benzonitrile Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the reactivity of iodo-, bromo-, chloro-, and fluorobenzonitrile derivatives in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Halogenated benzonitriles are versatile building blocks in organic synthesis, serving as key precursors in the construction of complex molecules central to pharmaceutical and materials science. The choice of the halogen atom on the benzonitrile ring significantly influences its reactivity in cross-coupling reactions, impacting reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the performance of iodo-, bromo-, chloro-, and fluorobenzonitrile derivatives in three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The information presented is supported by experimental data to facilitate informed decisions in reaction design and optimization.

General Reactivity Trends

The reactivity of halogenated benzonitriles in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for aryl halides is:

I > Br > Cl > F

This trend is inversely correlated with the C-X bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step in the catalytic cycle, is more facile for weaker bonds. Consequently, iodobenzonitriles are the most reactive substrates, often requiring milder reaction conditions and achieving high yields. Conversely, the high strength of the C-F bond makes fluorobenzonitriles the most challenging substrates to activate, typically necessitating specialized catalysts and more forcing conditions. While the cyano group is a moderately electron-withdrawing group, its influence on the overall reactivity trend of the halogens is generally maintained across different cross-coupling reactions.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, comparing the performance of different halogenated benzonitriles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. It is important to note that reaction conditions such as catalyst, ligand, base, solvent, and temperature can significantly influence the yield. Therefore, comparisons are most meaningful when conditions are as similar as possible.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

Halogenated BenzonitrileCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂ORoom Temp.-High
4-Bromobenzonitrile4-Formylphenylboronic acidPd catalyst----97[1]
4-ChlorobenzonitrilePhenylboronic acid[IPr·H][Pd(η³-cin)Cl₂]K₂CO₃Ethanol601689[2]
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Halogenated BenzonitrileAlkeneCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneStyrenePdCl₂/TDTATK₂CO₃Water100696[3]
BromobenzeneStyrenePd supported on USY zeolite-DMAc--High
Chlorobenzene*StyrenePalladacycleK₂CO₃DMF/H₂O12012Moderate

*Direct comparative data for halogenated benzonitriles in the Heck reaction under identical conditions is limited. The data presented for halobenzenes illustrates the general reactivity trend.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Halogenated BenzonitrileAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholine-----60-88[4]
Aryl BromideAnilinePd₂(dba)₃ / XPhosKOtBuToluene90287[5]
Chlorobenzene*MorpholineNHC-Pd(II) complex----Good to High[6]

*Direct comparative data for halogenated benzonitriles in the Buchwald-Hartwig amination under identical conditions is limited. The data presented for analogous aryl bromides and chlorides illustrates the general reactivity trend.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling of 4-Chlorobenzonitrile with Phenylboronic Acid[2]

Materials:

  • 4-Chlorobenzonitrile

  • Phenylboronic acid

  • [IPr·H][Pd(η³-cin)Cl₂] (catalyst)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Mesitylene (internal standard)

Procedure:

  • To a screw-cap vial, add the catalyst (0.5 mol%), phenylboronic acid (1.05 equivalents), 4-chlorobenzonitrile (1 equivalent), and potassium carbonate (1.1 equivalents).

  • Add ethanol (1 mL).

  • Stir the reaction mixture at 60 °C for 16 hours.

  • After cooling to room temperature, the yield can be determined by gas chromatography using mesitylene as an internal standard.

Heck Reaction of an Aryl Halide with an Alkene (General Procedure)

G Reactants Aryl Halide + Alkene Setup Reaction Setup: - Pd Catalyst - Base - Solvent Reactants->Setup 1. Add Reaction Reaction: - Heat to desired temp. - Stir vigorously Setup->Reaction 2. Initiate Monitoring Monitor Progress: - TLC or GC-MS Reaction->Monitoring 3. During Monitoring->Reaction Continue Workup Workup: - Cool to RT - Aqueous wash - Extraction Monitoring->Workup Complete Purification Purification: - Column chromatography Workup->Purification 4. Isolate Product Coupled Product Purification->Product 5. Obtain

General Heck Reaction Workflow

Materials:

  • Aryl halide (e.g., 4-iodobenzonitrile, 4-bromobenzonitrile, 4-chlorobenzonitrile)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (optional, but often necessary for less reactive halides)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • Solvent (e.g., DMF, DMAc, toluene)

Procedure:

  • In a reaction vessel, combine the aryl halide, alkene, palladium catalyst, ligand (if used), and base.

  • Add the solvent and degas the mixture.

  • Heat the reaction to the desired temperature (typically 80-140 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination of an Aryl Halide with an Amine (General Procedure)

Materials:

  • Aryl halide (e.g., 4-iodobenzonitrile, 4-bromobenzonitrile, 4-chlorobenzonitrile)

  • Amine (e.g., morpholine, aniline, hexylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium precatalyst, ligand, and base.

  • Add the amine and the anhydrous solvent.

  • Degas the mixture by several cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetal Transmetalation PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 RedElim Reductive Elimination RedElim->Pd0 ArR1 Ar-R' RedElim->ArR1 ArX Ar-X ArX->OxAdd Ar-X R1B R'-B(OR)₂ R1B->Transmetal R'-B(OR)₂ Base Base Base->Transmetal Heck_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX MigIns Migratory Insertion AlkylPd Alkyl-Pd(II) Complex MigIns->AlkylPd BetaElim β-Hydride Elimination HydridoPd H-Pd(II)-X L_n BetaElim->HydridoPd SubAlkene Substituted Alkene BetaElim->SubAlkene RedElim Reductive Elimination RedElim->Pd0 ArX Ar-X ArX->OxAdd Ar-X Alkene Alkene Alkene->MigIns Base Base Base->RedElim Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX Ar-Pd(II)-X L_n OxAdd->PdII_RX AmineCoord Amine Coordination AmineComplex [Ar-Pd(II)-NHR'R'']⁺ L_n AmineCoord->AmineComplex Deprotonation Deprotonation AmidoComplex Ar-Pd(II)-NR'R'' L_n Deprotonation->AmidoComplex RedElim Reductive Elimination RedElim->Pd0 ArAmine Ar-NR'R'' RedElim->ArAmine ArX Ar-X ArX->OxAdd Ar-X Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

References

Validating the Molecular Structure of 4-Bromo-3-methylbenzonitrile: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the crystallographic data of benzonitrile derivatives, offering a framework for the structural validation of 4-Bromo-3-methylbenzonitrile. While crystallographic data for this compound is not publicly available, this document utilizes data from structurally similar compounds, 4-Bromobenzonitrile and 3-Bromobenzonitrile, to illustrate the principles and expected outcomes of such an analysis.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 4-Bromobenzonitrile and 3-Bromobenzonitrile, providing a baseline for comparison in future studies of this compound. These parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal, and the symmetry within it.

Parameter4-Bromobenzonitrile3-Bromobenzonitrile
COD Number 7121334[1]3500018[2]
Crystal System MonoclinicMonoclinic
Space Group C 1 m 1[1]P 1 21/n 1[2]
a (Å) 9.531[1]7.5336[2]
b (Å) 8.5593[1]3.9605[2]
c (Å) 4.1352[1]22.3029[2]
α (°) 90[1]90[2]
β (°) 90.295[1]93.1813[2]
γ (°) 90[1]90[2]
Z 2[1]4
Residual Factor (R) 0.0613[1]0.0306[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in determining the crystal structure of a small organic molecule like this compound.

1. Crystal Growth:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction.
  • Method: Slow evaporation is a common technique. A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

2. Crystal Mounting:

  • Objective: To mount the crystal on the goniometer head of the diffractometer.
  • Method: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. It is then affixed to a glass fiber or a cryoloop using a minimal amount of inert oil or grease and placed on the goniometer head.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.
  • Method: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector. A series of images are collected at different crystal orientations to ensure a complete dataset.

4. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction images and obtain an initial structural model.
  • Method: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This data is then used to solve the phase problem and generate an initial electron density map. An initial model of the molecule is then fitted into this map.

5. Structure Refinement:

  • Objective: To optimize the atomic positions and other parameters to best fit the experimental data.
  • Method: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic coordinates, thermal parameters, and other variables to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics such as the R-factor.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical framework for structure validation.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Phasing) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Experimental workflow for single-crystal X-ray crystallography.

logical_relationship hypothesis Proposed Structure of This compound experiment Single-Crystal X-ray Diffraction Experiment hypothesis->experiment data Diffraction Data (Intensities & Angles) experiment->data analysis Structure Solution & Refinement data->analysis result 3D Molecular Structure & Crystallographic Parameters analysis->result conclusion Validation of Proposed Structure result->conclusion

References

Safety Operating Guide

Safe Disposal of 4-Bromo-3-methylbenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development must adhere to strict protocols for the disposal of chemical reagents to ensure laboratory and environmental safety. This guide provides essential information and a step-by-step procedure for the proper disposal of 4-Bromo-3-methylbenzonitrile.

Key Safety and Physical Data

This compound is classified as an acute toxin if ingested, inhaled, or absorbed through the skin, and is a combustible solid.[1] Adherence to appropriate safety measures is paramount during handling and disposal.

PropertyValueSource
CAS Number 41963-20-6[1][2]
Molecular Formula C₈H₆BrN[2]
Molecular Weight 196.04 g/mol [1][2]
Melting Point 53-57 °C[1]
Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation)[1]
Storage Class 11 (Combustible Solids)[1]

Experimental Protocol: Waste Disposal

The primary and universally mandated procedure for the disposal of this compound is to use a licensed and approved hazardous waste disposal facility.[3][4] The following protocol outlines the necessary steps to ensure compliance and safety.

Materials:

  • Appropriate Personal Protective Equipment (PPE): N95 dust mask, chemical-resistant gloves, and eye shields.[1]

  • Sealable, labeled, and compatible waste container.

  • Access to your institution's Environmental Health and Safety (EHS) department guidelines.

Procedure:

  • Waste Identification and Segregation:

    • Isolate waste this compound from other laboratory waste streams to prevent unintentional reactions.

    • This includes any contaminated materials such as gloves, weighing papers, or absorbent pads.

  • Containerization:

    • Place the chemical waste into a designated, leak-proof container that is compatible with halogenated organic compounds.

    • Ensure the container is clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, amines, and metals.

    • The storage location should be a designated satellite accumulation area for hazardous waste.

  • Consultation and Documentation:

    • Contact your institution's EHS department to schedule a waste pickup.

    • Complete all required waste disposal forms as per your institution's and local regulations. This documentation is critical for tracking hazardous waste from generation to final disposal.

  • Disposal:

    • The chemical waste must be disposed of through an approved waste disposal plant.[3][4] Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Disposal Workflow

cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Disposal Process A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Mask) A->B C Place in Labeled, Sealable Container B->C D Store in Designated Hazardous Waste Area C->D E Consult Institutional & Local Regulations D->E F Arrange for Pickup by Approved Waste Disposal Service E->F G Complete Waste Manifest Documentation F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 4-Bromo-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Bromo-3-methylbenzonitrile, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 41963-20-6

  • Molecular Formula: C₈H₆BrN

Hazard Summary: this compound is classified as acutely toxic and harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is a combustible solid.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). For extended contact, consider heavier-duty nitrile or butyl rubber gloves. Always double-glove.Protects against dermal absorption, which is a known route of acute toxicity.[1][2] Nitrile offers good resistance to many chemicals.[3][4]
Eye Protection Chemical safety goggles or a full-face shield.Prevents eye irritation and absorption of the powdered compound through the eyes.[1]
Respiratory Protection For handling small quantities in a well-ventilated area or chemical fume hood, a NIOSH-approved N95 dust mask is the minimum requirement. For larger quantities or potential for aerosolization, a half- or full-facepiece respirator with organic vapor/acid gas cartridges and P100 particulate filters is recommended.Protects against inhalation, a primary route of exposure leading to acute toxicity.[1][2][5]
Body Protection A lab coat is mandatory. For operations with a higher risk of contamination, a chemically resistant apron or coveralls should be worn.Prevents contamination of personal clothing and skin.
Foot Protection Closed-toe shoes are required in the laboratory at all times.Protects feet from spills.

Handling and Storage Plan

Operational Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] Designate a specific work area, such as a chemical fume hood, for handling this compound.

  • Weighing: To minimize dust, weigh the compound in a fume hood or a ventilated balance enclosure.

  • General Handling: Avoid creating dust.[6] Use tools (spatulas, etc.) that will not generate static electricity.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from incompatible materials.

Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent exposure and contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuation and Notification: Alert personnel in the immediate area and evacuate if necessary. Post a warning sign.

  • PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Containment: For a solid spill, gently cover the material with a damp paper towel to prevent the powder from becoming airborne.[7]

  • Cleanup:

    • Carefully scoop the material and the paper towel into a designated, labeled hazardous waste container.[1]

    • Use a wet paper towel or absorbent pad to wipe the spill area.[1]

    • Place all contaminated cleaning materials into the hazardous waste container.[1]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Seal and label the hazardous waste container for disposal according to the plan below.[1]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and chemically compatible container (e.g., polyethylene).Collect all solid this compound waste, including contaminated PPE and spill cleanup materials, in this container.
Contaminated Solvents Labeled, sealed, and chemically compatible container for halogenated organic waste.Do not dispose of down the drain.[8] Collect any solutions containing this compound in a designated halogenated waste container.[2][8]
Empty Containers Original container.Triple-rinse the empty container with a suitable solvent. Collect the rinsate as halogenated organic waste. Deface the label before disposal.

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9]

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety measures at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocols prep Review SDS & SOP ppe_check Don Appropriate PPE prep->ppe_check setup Prepare Fume Hood ppe_check->setup weigh Weigh Compound setup->weigh transfer Transfer to Reaction weigh->transfer decon Decontaminate Work Area transfer->decon ppe_doff Doff PPE Correctly decon->ppe_doff waste_seg Segregate Waste ppe_doff->waste_seg solid_waste Solid Halogenated Waste waste_seg->solid_waste liquid_waste Liquid Halogenated Waste waste_seg->liquid_waste spill Spill Occurs spill_response spill_response spill->spill_response Execute Spill Management Protocol exposure Personnel Exposure first_aid first_aid exposure->first_aid Provide First Aid & Seek Medical Attention

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.